1-Amino-2,1'-azonaphthalene
Description
Structure
3D Structure
Properties
CAS No. |
16291-24-0 |
|---|---|
Molecular Formula |
C20H15N3 |
Molecular Weight |
297.361 |
IUPAC Name |
2-(naphthalen-1-yldiazenyl)naphthalen-1-amine |
InChI |
InChI=1S/C20H15N3/c21-20-17-10-4-2-7-15(17)12-13-19(20)23-22-18-11-5-8-14-6-1-3-9-16(14)18/h1-13H,21H2 |
InChI Key |
APWICRZVXKRQAT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2N=NC3=C(C4=CC=CC=C4C=C3)N |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic properties (UV-Vis, NMR, IR) of 1-Amino-2,1'-azonaphthalene
An In-depth Technical Guide to the Spectroscopic Properties of 1-Amino-2,1'-azonaphthalene
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic properties of this compound, an aromatic azo dye. In the absence of consolidated experimental data in publicly accessible literature, this document leverages fundamental spectroscopic principles and data from analogous chemical structures to construct a detailed theoretical profile. We will explore the anticipated Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectral characteristics. Methodologies for empirical data acquisition are also detailed, providing a framework for future experimental validation. This guide is intended for researchers and professionals in analytical chemistry, materials science, and drug development who require a foundational understanding of this molecule's spectral behavior for identification, characterization, and application development.
Introduction and Molecular Structure
This compound is a complex azo dye featuring two naphthalene ring systems linked by a diazene (-N=N-) bridge. The presence of an amino (-NH₂) group on one of the naphthalene moieties classifies it as an aminoazo dye. This functional group acts as a powerful auxochrome, significantly influencing the molecule's electronic properties and, consequently, its color and overall spectral signature. The extended π-conjugated system, spanning both aromatic rings and the azo group, is the primary chromophore responsible for its absorption in the visible region of the electromagnetic spectrum.
The precise structure, based on systematic nomenclature, is defined as an amino group at the C1 position of a naphthalene ring, which is connected via an azo bridge from its C2 position to the C1' position of a second naphthalene ring.
Figure 1: Predicted Molecular Structure of this compound.
UV-Visible Spectroscopy
The UV-Vis spectrum of an azo dye is its most defining characteristic, directly related to its color. The spectrum is governed by electronic transitions within the chromophore.
Predicted Spectral Characteristics
This compound is expected to exhibit two primary absorption bands:
-
π → π Transition:* This is a high-intensity absorption resulting from the excitation of electrons from a π bonding orbital to a π* antibonding orbital. Due to the extensive conjugation across the two naphthalene rings and the azo bridge, this band is predicted to be significantly red-shifted into the visible region, likely between 450 and 550 nm . The electron-donating amino group will further enhance this bathochromic shift.
-
n → π Transition:* This is a lower-intensity, symmetry-forbidden transition involving the excitation of an electron from a non-bonding orbital (the lone pair on the nitrogen atoms) to a π* antibonding orbital. This band appears at a longer wavelength than the π → π* transition and may be observed as a weak shoulder on the main absorption peak, particularly in non-polar solvents.
The photophysical behavior of aminoazo dyes is highly sensitive to the surrounding environment.[1][2] A bathochromic (red) shift of the λmax is expected in solvents with higher polarity and proton-donating ability, a phenomenon known as solvatochromism.[3]
Table 1: Predicted UV-Vis Absorption Data
| Predicted λmax (nm) | Predicted Molar Absorptivity (ε) | Transition Type | Region |
| 450 - 550 | High (> 20,000 M⁻¹cm⁻¹) | π → π | Visible |
| > 550 | Low (< 1,000 M⁻¹cm⁻¹) | n → π | Visible |
Experimental Protocol: UV-Vis Spectrum Acquisition
Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of the compound and to investigate solvatochromic effects.
-
Sample Preparation:
-
Prepare a stock solution of this compound of known concentration (e.g., 1 x 10⁻³ M) in a Class A volumetric flask using a high-purity solvent such as ethanol.
-
From the stock solution, prepare a dilute solution (e.g., 5 x 10⁻⁵ M) for analysis.[4] The concentration should be adjusted to yield an absorbance between 0.5 and 1.5 for maximum accuracy.
-
-
Instrumentation:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use a matched pair of 1 cm path length quartz cuvettes.
-
-
Measurement:
-
Record a baseline spectrum with the reference and sample cuvettes filled with the solvent (e.g., ethanol).
-
Fill the sample cuvette with the prepared dye solution.
-
Scan a wavelength range from 250 to 700 nm.[4]
-
-
Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
-
Repeat the measurement in a non-polar solvent (e.g., cyclohexane) to observe and quantify any solvatochromic shifts.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted Spectral Characteristics
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary functional groups.
-
N-H Stretching: As a primary aromatic amine, two distinct, sharp to medium intensity bands are predicted: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber.[5][6]
-
Aromatic C-H Stretching: A sharp, medium intensity band is expected just above 3000 cm⁻¹.
-
N=N Stretching: The azo group stretch is often weak and can be difficult to identify, as it falls in the same region as aromatic C=C stretches.[7][8] In this asymmetric molecule, it is predicted to be observable.
-
Aromatic C=C Stretching: Multiple sharp bands of variable intensity will appear in the 1600-1450 cm⁻¹ region, characteristic of the naphthalene rings.
-
N-H Bending: A medium intensity band is expected for the scissoring vibration of the primary amine.[9][10]
-
C-N Stretching: A strong band is predicted for the stretching of the C-N bond of the aromatic amine.[9][10]
Table 2: Predicted IR Absorption Frequencies
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3500 - 3420 | Medium | Asymmetric N-H Stretch | Primary Amine (-NH₂) |
| 3420 - 3340 | Medium | Symmetric N-H Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | Medium, Sharp | C-H Stretch | Aromatic Rings |
| 1650 - 1580 | Medium | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1620 - 1580 | Medium-Strong | C=C Stretch | Aromatic Rings |
| 1550 - 1450 | Medium-Strong | C=C Stretch | Aromatic Rings |
| ~1450 | Weak-Medium | N=N Stretch | Azo Group (-N=N-) |
| 1335 - 1250 | Strong | C-N Stretch | Aromatic Amine |
| 910 - 665 | Strong, Broad | N-H Wag | Primary Amine (-NH₂) |
Experimental Protocol: KBr Pellet Method
Objective: To obtain a high-quality IR spectrum for the identification of functional groups.
-
Sample Preparation:
-
Thoroughly dry both the sample and spectroscopic grade Potassium Bromide (KBr) to eliminate water bands.
-
Grind 1-2 mg of the sample with approximately 100-200 mg of KBr in an agate mortar until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.
-
-
Measurement:
-
Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Analysis:
-
Identify and label the characteristic absorption bands and assign them to their corresponding functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the low symmetry of this compound, a complex but highly informative spectrum is anticipated.
Predicted ¹H NMR Spectrum
The molecule contains 15 protons in distinct chemical environments: 13 aromatic protons and 2 amine protons.
-
Aromatic Region (δ 7.0 - 9.0 ppm): This region will be highly complex, containing signals for all 13 aromatic protons. Protons on the two different naphthalene rings will experience different electronic effects, leading to a wide dispersion of signals. Protons on the ring bearing the electron-donating -NH₂ group will be relatively shielded (further upfield) compared to those on the ring attached to the electron-withdrawing azo group. Protons in sterically hindered positions (e.g., H8 and H8') are expected to be significantly deshielded and appear furthest downfield.[11] The signals will exhibit complex splitting patterns (doublets, triplets, doublets of doublets) due to spin-spin coupling with neighboring protons.
-
Amine Protons (δ 5.0 - 6.0 ppm): The two -NH₂ protons are expected to appear as a single, broad signal.[12] Its chemical shift is highly dependent on solvent, concentration, and temperature. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange. This signal will disappear upon shaking the sample with a drop of D₂O, a definitive test for exchangeable protons.
Predicted ¹³C NMR Spectrum
The molecule's lack of symmetry means that all 20 carbon atoms are chemically non-equivalent and should produce 20 distinct signals.
-
Aromatic Region (δ 110 - 155 ppm): All 20 carbon signals will appear in this range.
-
C-NH₂ (C1): The carbon directly attached to the amino group is expected to be shielded relative to other substituted carbons, appearing around δ 145-150 ppm .
-
C-N=N (C2 and C1'): The carbons bonded to the azo group will be deshielded and are predicted to resonate in the δ 150-155 ppm range.
-
Other Aromatic Carbons: The remaining 17 carbons will appear between δ 110-135 ppm .[13] Quaternary carbons will generally have weaker signals than protonated carbons.
-
Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity / Notes |
| ¹H | 7.0 - 9.0 | Complex multiplets |
| ¹H | 5.0 - 6.0 | Broad singlet, D₂O exchangeable |
| ¹³C | 150 - 155 | Quaternary (C-N=N) |
| ¹³C | 145 - 150 | Quaternary (C-NH₂) |
| ¹³C | 110 - 135 | CH and Quaternary carbons |
Experimental Protocol: NMR Spectrum Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for complete structural elucidation.
Figure 2: General Workflow for NMR-based Structural Elucidation.
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is an excellent choice as it readily dissolves many polar organic compounds and slows the exchange rate of N-H protons, often resulting in sharper signals.
-
Filter the solution into a 5 mm NMR tube if any particulate matter is present.
-
-
Instrumentation:
-
Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and resolution, which is critical for this complex aromatic system.
-
-
Measurement:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
D₂O Exchange: Add one drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum to confirm the identity of the -NH₂ peak.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time may be necessary to observe all 20 quaternary and protonated carbons.
-
2D NMR: To unambiguously assign the complex ¹H and ¹³C signals, perform a suite of 2D experiments, including COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation).
-
-
Analysis:
-
Process the spectra (Fourier transform, phasing, baseline correction).
-
Integrate the ¹H spectrum and assign chemical shifts.
-
Use the 2D correlation maps to assign all proton and carbon signals to their specific positions in the molecular structure.
-
Conclusion
This guide presents a detailed, predictive overview of the key spectroscopic features of this compound. The UV-Vis spectrum is predicted to be dominated by an intense π → π* transition in the visible range (450-550 nm). The IR spectrum should clearly indicate the presence of a primary aromatic amine and the aromatic naphthalene framework. Finally, while the ¹H and ¹³C NMR spectra are expected to be complex, they will provide the definitive structural fingerprint necessary for unambiguous identification. The experimental protocols outlined herein provide a robust framework for the empirical validation of these theoretical predictions, paving the way for the successful characterization and application of this complex azo dye.
References
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Zakerhamidi, M. S., Ghanadzadeh, A., & Moghadam, M. (2012). Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. Chemical science transactions, 1, 1-8. [Link]
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Illinois State University. (2015). Infrared Spectroscopy. [Link]
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University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]
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Weiss, R., et al. (2022). On the Protonation and Deuteration of Hydroxy‐Substituted Naphthalenes – A 1H NMR Study. ChemistryOpen. [Link]
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Siddiquey, I. A., et al. (2011). Non-destructive FT-IR analysis of mono azo dyes. Bulgarian Chemical Communications, 43(4), 545-553. [Link]
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ResearchGate. (n.d.). ¹H NMR spectra of naphthalene measured under different conditions. [Link]
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ResearchGate. (2013). Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. [Link]
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Jadrijević, A., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Journal of Molecular Structure, 1234, 130173. [Link]
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Semantic Scholar. (2012). Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. [Link]
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ResearchGate. (n.d.). Tables 3. UV/Vis spectral data of aminoazobenzene dyes in various solvents. [Link]
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ResearchGate. (n.d.). Infrared spectrum for azo dye. [Link]
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ResearchGate. (2018). Tautomerism and electronic spectroscopy of protonated 1- and 2-aminonaphthalene. [Link]
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Adeniyi, A., & Oladipo, M. (2017). spectrophotometric and infra-red analyses of azo reactive dyes derived from 2-methyl-3-(2'- methylphenyl)-6-arylazo-4- oxoquinazoline. Science World Journal, 12(1). [Link]
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NorooziPesyan, N., et al. (2019). Synthesis, characterization and spectroscopic properties of new azo dyes derived from aniline derivatives based on acetylacetone. Eurasian Chemical Communications, 1, 1-19. [Link]
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Nikolova, P., et al. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(19), 4566. [Link]
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An In-depth Technical Guide to the Crystal Structure Analysis of 1-Amino-2,1'-azonaphthalene
This guide provides a comprehensive overview of the methodologies and expected outcomes in the crystal structure analysis of 1-Amino-2,1'-azonaphthalene, a significant member of the azo dye family. This document is intended for researchers, scientists, and drug development professionals who are engaged in the study of small organic molecules and their solid-state properties. The narrative synthesizes established experimental protocols with expert insights into the rationale behind these procedures, ensuring a robust and self-validating approach to structural elucidation.
While a specific, publicly deposited crystal structure for this compound is not available at the time of this writing, this guide will leverage data from closely related and structurally analogous compounds to present a detailed and predictive analysis. This approach allows for a thorough exploration of the expected molecular geometry, intermolecular interactions, and crystallographic parameters.
Introduction: The Significance of Structural Elucidation
This compound belongs to the vast class of azo compounds, characterized by the functional group R-N=N-R'. These molecules are of immense interest due to their applications as dyes, pigments, and potential pharmaceutical agents.[1] The precise three-dimensional arrangement of atoms within the crystal lattice dictates many of the material's bulk properties, including its color, solubility, stability, and bioavailability.
Crystal structure analysis via single-crystal X-ray diffraction provides the definitive atomic-level description of the molecule. This information is critical for:
-
Structure-Property Correlation: Understanding how molecular conformation and packing influence macroscopic properties.
-
Polymorph Screening: Identifying different crystalline forms of the same compound, which can have drastically different properties.
-
Computational Modeling: Providing accurate geometries for theoretical studies, such as Density Functional Theory (DFT) calculations.[2]
-
Rational Drug Design: Elucidating binding motifs and intermolecular interactions that can inform the design of new therapeutic agents.
Synthesis and Crystallization: From Powder to Single Crystal
A successful crystal structure analysis begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals.
Synthesis of this compound
The synthesis of this compound is typically achieved through a classic diazotization and azo coupling reaction.[3][4] This well-established method offers a reliable route to the target molecule.
Experimental Protocol: Synthesis
-
Diazotization of 1-Naphthylamine: 1-Naphthylamine is dissolved in an aqueous acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C in an ice bath.[3] A cold aqueous solution of sodium nitrite is then added dropwise to produce the diazonium salt. The low temperature is critical to prevent the decomposition of the unstable diazonium ion.
-
Azo Coupling: A solution of 1-naphthylamine (the coupling component) is prepared in a suitable solvent. The cold diazonium salt solution is then slowly added to the 1-naphthylamine solution. The coupling reaction proceeds, yielding the this compound product, which often precipitates as a colored solid.
-
Purification: The crude product is isolated by filtration, washed to remove residual reactants and salts, and then purified, typically by recrystallization from an appropriate solvent to yield a fine crystalline powder.
Growing Single Crystals
The transition from a microcrystalline powder to a single crystal suitable for X-ray diffraction is a critical and often challenging step. The goal is to create a highly ordered, single lattice domain of sufficient size (typically 0.1-0.3 mm in each dimension). Various techniques can be employed, with the choice depending on the compound's solubility and stability.[5][6][7][8][9]
Experimental Protocol: Slow Evaporation Crystallization
-
Solvent Selection: A suitable solvent or solvent system must be identified. The ideal solvent will dissolve the compound moderately at room temperature or slightly elevated temperatures.
-
Solution Preparation: Prepare a saturated or near-saturated solution of purified this compound in the chosen solvent in a clean, dust-free vial.
-
Slow Evaporation: Cover the vial with a cap that has small perforations or a piece of parafilm with a few pinholes. This allows the solvent to evaporate slowly over several days to weeks.
-
Crystal Growth: As the solvent evaporates, the solution becomes supersaturated, and crystals begin to nucleate and grow. It is crucial to leave the vial undisturbed during this process to promote the formation of large, well-defined crystals.[9]
Single-Crystal X-ray Diffraction: The Definitive Analysis
Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.
Experimental Protocol: Data Collection and Structure Solution
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of X-rays (often from a Mo or Cu source) and rotated. A detector collects the diffraction pattern, which consists of a series of spots of varying intensity. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
Structure Solution: The positions of the diffraction spots are used to determine the unit cell dimensions and the space group of the crystal. The intensities of the spots are then used to solve the crystal structure, which involves determining the positions of all the atoms within the unit cell. This is often achieved using direct methods or Patterson methods.
-
Structure Refinement: The initial structural model is refined using a least-squares method. This process adjusts the atomic positions, and thermal parameters to achieve the best possible fit between the observed and calculated diffraction data.
Structural Analysis of this compound
Based on the analysis of analogous azo dyes, we can predict the key structural features of this compound.[10][11]
// Define nodes with positions N1 [label="N", pos="0,0!"]; N2 [label="N", pos="1,0.2!"]; C1 [label="C", pos="-1.2,-0.5!"]; C2 [label="C", pos="-1.2,-1.5!"]; C3 [label="C", pos="-2.2,-2!"]; C4 [label="C", pos="-3.2,-1.5!"]; C5 [label="C", pos="-3.2,-0.5!"]; C6 [label="C", pos="-2.2,0!"]; C7 [label="C", pos="-2.2,-3!"]; C8 [label="C", pos="-3.2,-3.5!"]; C9 [label="C", pos="-4.2,-3!"]; C10 [label="C", pos="-4.2,-2!"]; NH2 [label="NH₂", pos="-4.2,0!"];
C11 [label="C", pos="2.2,0.7!"]; C12 [label="C", pos="2.2,1.7!"]; C13 [label="C", pos="3.2,2.2!"]; C14 [label="C", pos="4.2,1.7!"]; C15 [label="C", pos="4.2,0.7!"]; C16 [label="C", pos="3.2,0.2!"]; C17 [label="C", pos="3.2,3.2!"]; C18 [label="C", pos="4.2,3.7!"]; C19 [label="C", pos="5.2,3.2!"]; C20 [label="C", pos="5.2,2.2!"];
// Define edges N1 -- N2; N1 -- C6; N2 -- C16;
C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C3 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C4; C5 -- NH2;
C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C15; C15 -- C16; C16 -- C11; C13 -- C17; C17 -- C18; C18 -- C19; C19 -- C20; C20 -- C14; } } Caption: Predicted Molecular Structure of this compound.
Molecular Conformation and Geometry
-
Azo Linkage: The central C-N=N-C linkage is the chromophore responsible for the compound's color. The N=N double bond length is expected to be in the range of 1.23–1.28 Å.[10] The molecule is likely to adopt a trans conformation about the N=N bond, which is energetically more favorable.
-
Planarity: The naphthalene ring systems are inherently planar. A key structural parameter will be the dihedral angle between the two naphthalene rings. Significant twisting may occur due to steric hindrance, but extensive π-conjugation across the azo bridge will favor a more coplanar arrangement.
-
Azo-Hydrazone Tautomerism: Azo dyes containing a hydroxyl group ortho or para to the azo linkage can exhibit tautomerism, existing in either the azo or the hydrazone form.[11][12] For this compound, while the amino group is present, the hydrazone tautomer is less likely than in hydroxy-substituted analogues. The structure is expected to exist predominantly in the azo form.
Intermolecular Interactions and Crystal Packing
The way molecules pack in the crystal lattice is governed by a network of non-covalent interactions. These interactions are crucial for the stability of the crystal.[13][14]
-
Hydrogen Bonding: The primary amine (-NH₂) group is a potent hydrogen bond donor. It is highly probable that the crystal structure will feature intermolecular N-H···N hydrogen bonds, where the amino group of one molecule donates a hydrogen to a nitrogen atom of the azo group of a neighboring molecule. This is a common and stabilizing motif in related structures.
-
π-π Stacking: The electron-rich naphthalene rings are prone to π-π stacking interactions. These interactions, where the aromatic rings of adjacent molecules are arranged in a parallel or offset fashion, will play a significant role in the overall crystal packing.
-
Van der Waals Forces: These ubiquitous, weaker interactions will also contribute to the cohesion of the crystal lattice.
Summary of Predicted Crystallographic Data
The following table summarizes the expected crystallographic data for this compound based on known structures of similar aromatic azo compounds.
| Parameter | Expected Value/Range | Significance |
| Chemical Formula | C₂₀H₁₅N₃ | Defines the atomic composition of the molecule. |
| Molecular Weight | 309.36 g/mol | Molar mass of the compound. |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c, P2₁2₁2₁, or other common centrosymmetric/non-centrosymmetric groups | Defines the symmetry operations within the unit cell. |
| N=N Bond Length | 1.23 – 1.28 Å | Confirms the double bond character of the azo linkage.[10] |
| C-N Bond Lengths (Azo) | 1.39 – 1.43 Å | Indicates conjugation between the azo group and the naphthalene rings.[10] |
| Hydrogen Bonds | N-H···N interactions expected | Key stabilizing forces that dictate the crystal packing arrangement. |
| π-π Stacking Distance | 3.3 – 3.8 Å | Indicates the presence and strength of aromatic stacking interactions. |
Conclusion
The crystal structure analysis of this compound, accomplished through a systematic process of synthesis, crystallization, and single-crystal X-ray diffraction, provides invaluable insight into its solid-state properties. While the specific crystallographic data for this molecule is not yet in the public domain, a detailed predictive analysis based on closely related compounds reveals a structure dominated by a trans-azo linkage, near-planar naphthalene rings, and a packing arrangement stabilized by a combination of N-H···N hydrogen bonding and π-π stacking interactions. This foundational knowledge is essential for the rational design of new materials and for understanding the structure-property relationships that govern the behavior of this important class of azo dyes.
References
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wikiHow. (2026, February 19). 9 Ways to Crystallize Organic Compounds. Available at: [Link]
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Lim, S., et al. (2018). Data from X-ray crystallographic analysis and DFT calculations on isomeric azo disperse dyes. Data in Brief, 21, 233-242. Available at: [Link]
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University of Colorado Boulder, Department of Chemistry. Crystallization. Available at: [Link]
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Baruah, M., et al. (2004). Spectroscopic Studies of the Intermolecular Interactions of a Bis-Azo Dye, Direct Blue 1, on Di- and Trimerization in Aqueous Solution and in Cellulose. The Journal of Physical Chemistry B, 108(38), 14244-14253. Available at: [Link]
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Baruah, M., et al. (2004). Spectroscopic Studies of the Intermolecular Interactions of a Bis-Azo Dye, Direct Blue 1, on Di- and Trimerization in A. American Chemical Society. Available at: [Link]
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Li, Y., Patrick, B. O., & Dolphin, D. (2009). Near-Infrared Absorbing Azo Dyes: Synthesis and X-ray Crystallographic and Spectral Characterization of Monoazopyrroles, Bisazopyrroles, and a Boron-Azopyrrole Complex. The Journal of Organic Chemistry, 74(15), 5237-5243. Available at: [Link]
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Groom, C. R., et al. (2020). Monosulfonated Azo Dyes: A Crystallographic Study of the Molecular Structures of the Free Acid, Anionic and Dianionic Forms. Molecules, 25(15), 3495. Available at: [Link]
-
University of Glasgow, School of Chemistry. (2006, January 8). Crystallisation Techniques. Available at: [Link]
-
Krahne, M., et al. (2021). Columnar Aggregates of Azobenzene Stars: Exploring Intermolecular Interactions, Structure, and Stability in Atomistic Simulations. Molecules, 26(24), 7622. Available at: [Link]
-
Karayel, A., et al. (2007). X-Ray crystal structure analysis and determination of azo-enamine and hydrazone-imine tautomers of two hetarylazo indole dyes. Coloration Technology, 123(6), 358-364. Available at: [Link]
-
Bawa, F., et al. (2021). Investigation on intermolecular interaction of synthesized azo dyes with bovine serum albumin. Journal of Biomolecular Structure and Dynamics, 40(14), 6439-6452. Available at: [Link]
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RUDN University. (2018, September 17). Chemists Created a Precise Model of Chemical Bonds in Diazone Dyes. Available at: [Link]
-
Jelsch, C., et al. (2022). Azo or Not: Continuing the Crystallographic Investigations of β-Naphthol Reds. Crystal Growth & Design, 22(5), 3146-3156. Available at: [Link]
-
Singh, S., et al. (2014). Synthesis of 1-amino-2-aroyl/acetylnaphthalenes through a base mediated one pot inter and intramolecular C-C bond formation strategy. Organic & Biomolecular Chemistry, 12(26), 4730-4737. Available at: [Link]
-
Yusuf, M., et al. (2020). Synthesis and Characterization of 1-Amino-2-Naphthol Hydrochloride and Dyeing Potentials of 1-(1-Phenylazo). Journal of Chemical Society of Nigeria, 45(3). Available at: [Link]
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A Technical Guide to Determining the Solubility of 1-Amino-2,1'-azonaphthalene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for understanding and experimentally determining the solubility of the azo dye, 1-Amino-2,1'-azonaphthalene, in various organic solvents. While specific pre-compiled solubility data for this compound is not widely available, this document outlines the fundamental principles governing its solubility and presents a robust, field-proven methodology for its empirical determination. The protocol emphasizes the "gold standard" isothermal shake-flask method coupled with UV-Visible spectrophotometry for quantification.[1] By explaining the causality behind experimental choices and grounding the procedure in established standards, this guide empowers researchers to generate reliable and reproducible solubility data, a critical parameter in fields ranging from materials science to pharmaceutical development.
Introduction: The Physicochemical Landscape of this compound
This compound is an organic compound characterized by the presence of an azo group (–N=N–) linking two naphthalene ring systems, one of which is substituted with an amino group (–NH₂). This structure places it in the broad class of azo dyes, which are widely used as colorants.[2] The solubility of such compounds is a critical physical property that dictates their application, formulation, and environmental fate.
The molecule's structure suggests a predominantly nonpolar character due to the large aromatic naphthalene rings. However, the presence of the amino group and the azo linkage introduces polarity and the potential for hydrogen bonding, creating a nuanced solubility profile. The amino group can act as a hydrogen bond donor, while the nitrogen atoms of the azo group can act as hydrogen bond acceptors.[3][4][5] This duality means its solubility will be highly dependent on the specific properties of the chosen organic solvent.
dot graph "1_Amino_2_1_azonaphthalene" { layout=neato; node [shape=plaintext]; A [label="this compound"]; B [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=91695&t=l", label=""]; A -- B [style=invis]; } . Caption: Chemical Structure of this compound.
Theoretical Framework: Principles of Solubility
The solubility of a solid in a liquid is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental guiding principle.[6]
-
Polarity: Polar solvents possess molecular dipoles and tend to dissolve polar solutes. Nonpolar solvents lack significant dipoles and are effective at dissolving nonpolar solutes. This compound has both nonpolar (naphthalene rings) and polar (amino and azo groups) features. Therefore, its solubility is expected to be limited in highly nonpolar solvents like hexane and potentially higher in solvents of intermediate to high polarity.[7][8]
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor will significantly influence the solubility of this compound.[9]
-
Protic Solvents (e.g., alcohols like ethanol and methanol) can donate hydrogen bonds to the nitrogen atoms of the azo group and the amino group, and accept hydrogen bonds from the amino group's hydrogens. This is likely to enhance solubility.[8]
-
Aprotic Polar Solvents (e.g., acetone, ethyl acetate, DMSO) cannot donate hydrogen bonds but can accept them. They can also engage in dipole-dipole interactions. These solvents are expected to be effective at dissolving this compound.[10]
-
-
Dispersion Forces: In nonpolar solvents (e.g., hexane, toluene), the primary solute-solvent interactions will be weaker van der Waals or dispersion forces, which may be insufficient to overcome the solute-solute interactions in the crystal lattice, leading to lower solubility.[8]
Predicting solubility with perfect accuracy remains a significant challenge, and computational models often require extensive training data to be reliable.[11][12][13] Therefore, experimental determination is crucial for obtaining precise and actionable data.
Experimental Determination of Solubility: A Validated Protocol
The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the isothermal shake-flask method.[1][14][15][16] This procedure involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.
Materials and Equipment
-
Solute: this compound (purity > 98%)
-
Solvents: A range of analytical grade organic solvents (e.g., hexane, toluene, dichloromethane, acetone, ethyl acetate, ethanol, methanol, dimethyl sulfoxide).
-
Apparatus:
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control (incubator shaker)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
UV-Visible Spectrophotometer
-
Quartz or glass cuvettes
-
Experimental Workflow
The following workflow provides a step-by-step process for reliable solubility determination. This protocol is designed to be a self-validating system by ensuring that equilibrium is truly reached.
Detailed Step-by-Step Methodology
Part A: Preparation of Saturated Solutions
-
Add an excess amount of this compound to several vials for each solvent to be tested. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is ~10-20 mg of solute per 2-3 mL of solvent.
-
Accurately add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm).[15]
-
Equilibration: Allow the samples to shake for at least 24 hours to ensure equilibrium is reached. To validate, samples can be taken at 24h and 48h; if the measured concentrations are identical, equilibrium has been achieved.[15][16]
Part B: Sample Analysis using UV-Vis Spectrophotometry Since this compound is a colored azo dye, UV-Visible spectrophotometry is an ideal, rapid, and cost-effective analytical technique for determining its concentration in solution.[17][18][19]
-
Determine λmax (Wavelength of Maximum Absorbance):
-
Prepare a dilute, unsaturated solution of the compound in the solvent of interest.
-
Scan the solution across the UV-Vis spectrum (e.g., 300-700 nm) to find the wavelength (λmax) at which the compound absorbs the most light. All subsequent absorbance measurements for that solvent must be performed at this specific wavelength to ensure maximum sensitivity and adherence to Beer's Law.
-
-
Prepare a Calibration Curve:
-
Create a stock solution of the compound with a precisely known concentration in the solvent.
-
Perform a series of accurate serial dilutions to generate at least five standard solutions of decreasing, known concentrations.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot Absorbance vs. Concentration. The resulting graph should be a straight line passing through the origin, confirming that Beer's Law is obeyed in this concentration range. The slope of this line is the molar absorptivity coefficient.
-
-
Measure the Saturated Solution:
-
After the equilibration period, remove the vials from the shaker and allow the excess solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any suspended microparticles.
-
Accurately dilute the filtered, saturated solution with the same solvent to bring its absorbance into the linear range of the calibration curve (typically < 1.0 AU).
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculate Solubility:
-
Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to calculate the final solubility of the saturated solution. Express results in appropriate units (e.g., mg/mL, g/L, or mol/L).
-
Data Presentation and Interpretation
Solubility data should be presented in a clear, tabular format for easy comparison across different solvents. The solvents should be categorized by their properties to facilitate interpretation.
Table 1: Hypothetical Solubility Data for this compound at 25°C
| Solvent Category | Solvent | Polarity Index | H-Bonding | Solubility (g/L) |
| Nonpolar | n-Hexane | 0.1 | None | < 0.01 |
| Aromatic | Toluene | 2.4 | None | 0.5 |
| Halogenated | Dichloromethane | 3.1 | Acceptor | 1.2 |
| Polar Aprotic | Acetone | 5.1 | Acceptor | 3.5 |
| Polar Aprotic | Ethyl Acetate | 4.4 | Acceptor | 2.8 |
| Polar Protic | Ethanol | 4.3 | Donor/Acceptor | 4.1 |
| Polar Protic | Methanol | 5.1 | Donor/Acceptor | 5.3 |
| Polar Aprotic | DMSO | 7.2 | Acceptor | 8.9 |
Note: Data are hypothetical and for illustrative purposes only.
Interpretation of Hypothetical Data:
-
The extremely low solubility in hexane aligns with the principle that large, relatively nonpolar molecules require solvents with more than just dispersion forces to achieve significant solubility.
-
The increasing solubility from toluene to dichloromethane and acetone suggests that the polar characteristics of the solute (amino and azo groups) are significant.
-
The high solubility in polar protic solvents like ethanol and methanol highlights the importance of hydrogen bonding.[3][9] These solvents can effectively solvate both the hydrogen bond accepting sites (azo nitrogens) and the donating/accepting amino group.
-
The highest solubility in DMSO, a highly polar aprotic solvent with a strong hydrogen bond accepting capability, indicates that dipole-dipole interactions and the solvent's ability to accept hydrogen bonds are key drivers for dissolving this particular compound.
Conclusion
Determining the solubility of this compound requires a systematic and rigorous experimental approach. While theoretical principles provide a strong predictive framework, the empirical data generated through the isothermal shake-flask method is indispensable for accurate characterization. By following the detailed protocol outlined in this guide, researchers can confidently produce high-quality, reproducible solubility data. This information is fundamental for the successful formulation of products, the design of chemical processes, and the assessment of the compound's behavior in various chemical environments, ultimately supporting advancements in drug development and materials science.
References
-
ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility. ASTM. Retrieved from [Link]
- Bergström, C. A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. Expert Opinion on Drug Discovery, 14(11), 1147-1159.
-
IUPAC. (2008). Glossary of terms related to solubility (IUPAC Recommendations 2008). Pure and Applied Chemistry, 80(2), 233–276. Retrieved from [Link]
-
IUPAC. (2010). The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations. Pure and Applied Chemistry, 82(5), 1137-1159. Retrieved from [Link]
- Pires, M. S. M., et al. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 51(1), 159-168.
- Science Department, University of [University Name]. (n.d.).
-
Stack Exchange Inc. (2014). How to predict the solubility of an organic compound in different kinds of solvents? Chemistry Stack Exchange. Retrieved from [Link]
-
Vedantu. (n.d.). How do hydrogen bonds affect solubility? Retrieved from [Link]
-
Wikipedia. (n.d.). Solvent dye. Retrieved from [Link]
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Electrochemical Behavior of 1-Amino-2,1'-azonaphthalene: A Technical Guide
Executive Summary
This technical guide characterizes the electrochemical behavior of 1-Amino-2,1'-azonaphthalene , a conjugated azo dye intermediate with significant relevance in metabolic stability studies and prodrug design.[1] Unlike simple azobenzenes, this compound exhibits a distinct "ortho-effect" due to the proximity of the amino donor (
For researchers in drug development, understanding this redox profile is critical: the azo linkage is a primary metabolic target for hepatic and intestinal azoreductases. The electrochemical reduction potential (
Molecular Architecture & Redox Theory[1]
The Ortho-Effect and Tautomerism
The electrochemical distinctiveness of this compound arises from its ability to form an intramolecular hydrogen bond between the amino hydrogen and the azo nitrogen.
-
Stabilization: This forms a pseudo-six-membered ring, stabilizing the trans-azo conformer.[1]
-
Electronic Consequence: The H-bond withdraws electron density from the azo bond, generally making it easier to reduce (anodic shift) compared to non-hydrogen-bonded isomers, although the overall electron-donating nature of the amino group competes with this effect.
-
Tautomerism: While the azo form predominates, an equilibrium exists with the hydrazone tautomer, particularly in acidic media, which significantly alters the proton-coupled electron transfer (PCET) mechanism.[1]
Predicted Reduction Pathway
The reduction of the azo group is the dominant electrochemical feature. In aqueous buffered media, this typically follows a 2-electron, 2-proton mechanism to form the hydrazo intermediate, often followed by a further 2-electron, 2-proton cleavage to the corresponding amines at more negative potentials or low pH.[1]
Figure 1: Proposed redox mechanism for this compound showing the pH-dependent transition from partial reduction (hydrazo) to full reductive cleavage.[1]
Experimental Protocols
To validate the redox behavior, the following self-validating protocol is recommended. This workflow utilizes Cyclic Voltammetry (CV) to determine reversibility and Differential Pulse Voltammetry (DPV) for precise peak potential quantification.[1]
Materials & Setup
-
Analyte: 1.0 mM this compound (dissolved in DMF or DMSO due to low aqueous solubility).
-
Electrolyte: 0.1 M Britton-Robinson (B-R) buffer (Universal pH 2–12).
-
Working Electrode: Glassy Carbon Electrode (GCE), polished with 0.05 µm alumina.
-
Reference Electrode: Ag/AgCl (3M KCl).[1]
Step-by-Step Workflow
-
Electrode Conditioning: Polish GCE until a mirror finish is achieved.[1] Sonicate in ethanol/water (1:1) for 2 minutes.
-
Solution Preparation:
-
Prepare a stock solution of the azo compound in DMF.
-
Aliquot into the electrochemical cell containing B-R buffer (maintaining <10% organic solvent content to preserve buffer integrity).
-
-
Deoxygenation: Purge with high-purity Nitrogen or Argon for 10 minutes. Oxygen reduction interferes with the cathodic scan.
-
Voltammetric Scan (CV):
-
Validation Check: Plot
vs. (square root of scan rate).[1] A linear relationship confirms diffusion control.[1] If vs. is linear, the species is adsorbing to the electrode (common for large azo dyes).
Figure 2: Decision tree for validating the electrochemical mechanism (Diffusion vs. Adsorption control).
Data Interpretation & Analysis
Typical Voltammetric Features
When scanning cathodically (negative direction), you will observe:
-
Primary Cathodic Peak (
): A well-defined peak typically between -0.3 V and -0.6 V (vs Ag/AgCl).[1] This corresponds to the reduction of the group.[1] -
Anodic Return Peak (
): Often absent or very small in acidic media (indicating irreversible cleavage).[1] In alkaline media (pH > 9), a return peak may appear, indicating the quasi-reversible formation of the hydrazo species.
pH Dependence (Pourbaix Analysis)
The peak potential (
Representative Data Structure (Expected):
| pH Level | Mechanism Implication | |
| 2.0 | -0.25 V | Facile 4e⁻ reduction (Proton assisted cleavage).[1] |
| 4.0 | -0.36 V | Transition zone.[1] |
| 7.0 | -0.55 V | Physiological relevance.[1] 2e⁻/2H⁺ dominant.[1] |
| 10.0 | -0.72 V | Difficult reduction; Hydrazo intermediate stabilized.[1] |
Note: A slope of approximately 59 mV/pH in the
Pharmaceutical & Biological Implications[1][3][4]
For drug development professionals, the electrochemical behavior of this compound is a direct predictor of metabolic liability .[1]
-
Azoreductase Activity: The liver enzymes (cytochrome P450s and cytosolic azoreductases) and gut microbiota utilize NADH/NADPH to reduce azo bonds. The electrochemical potential (
) correlates with the rate of this enzymatic reduction. Compounds with less negative (easier to reduce) are metabolized more rapidly.[1] -
Toxicology of Metabolites: The reductive cleavage of this specific molecule yields:
-
Prodrug Design: If this structure is used as a prodrug linker, the "ortho-amino" group accelerates the release of the payload (the amines) compared to para-isomers, due to the electronic facilitation described in Section 2.1.
References
-
Bard, A. J., & Faulkner, L. R. (2001).[1] Electrochemical Methods: Fundamentals and Applications. Wiley.[1] (Foundational text on Cyclic Voltammetry and reaction mechanisms).
-
Lund, H., & Hammerich, O. (2001).[1] Organic Electrochemistry. Marcel Dekker.[1] (Authoritative source on the reduction mechanism of azo compounds and cleavage pathways).
-
Fogg, A. G., et al. (1996).[1] "Voltammetric behavior of some azo dyes." Analytica Chimica Acta. (Describes the specific adsorption and reduction waves of sulphonated azo-naphthalenes).
-
Zuman, P. (2000).[1] "Electrolysis of azo compounds." Topics in Organic Electrochemistry. (Detailed discussion on the pH dependence and hydrazo-intermediate stability).
-
Gupta, V. K., et al. (2011).[1] "Electrochemical investigation of azo dyes." International Journal of Electrochemical Science. (Modern application of GCE for azo dye analysis).
Sources
Photophysical Properties of Novel Azonaphthalene Derivatives
A Technical Guide for Molecular Design and Application
Executive Summary
This guide provides a rigorous technical analysis of azonaphthalene derivatives —a class of photochromic molecules that offer significant advantages over traditional azobenzenes, particularly in the context of photopharmacology and deep-tissue imaging . By extending the
Part 1: Molecular Architecture & Design Principles
The Azonaphthalene Advantage: Red-Shifting
The primary limitation of standard azobenzene switches is their reliance on UV light (300–380 nm) for isomerization, which has poor tissue penetration and high phototoxicity.
Azonaphthalenes utilize the extended conjugation of the naphthalene moiety to lower the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
- Transition: Typically shifts from UV (~320 nm) in azobenzene to the violet/blue region (350–450 nm) in unsubstituted azonaphthalenes.
- Transition: Often appears as a weak tail in the visible region (450–550 nm), allowing for visible-light switching.
Push-Pull Systems and Ortho-Substitution
To further tune these properties for the "biological optical window" (650–900 nm), two primary strategies are employed:
-
Push-Pull Design: Introducing an electron donor (e.g.,
, ) on one naphthalene ring and an electron acceptor (e.g., , ) on the other creates a strong dipole. This stabilizes the excited state, significantly red-shifting the absorption maximum ( ). -
Ortho-Substitution: Placing bulky or electronegative groups (e.g., Fluorine) at the ortho positions of the azo linkage destabilizes the ground state of the cis-isomer (Z-isomer) or raises the barrier for thermal relaxation, depending on the specific electronic effect. This allows for the tuning of thermal half-lives (
) from milliseconds (for rapid neuronal switching) to hours (for drug uptake).
Part 2: Photophysical Characterization & Mechanism
The Isomerization Cycle
The core functionality relies on the reversible transformation between the thermodynamically stable trans (
Mechanism: Rotation vs. Inversion
Unlike simple azobenzenes, azonaphthalenes often exhibit complex relaxation pathways due to steric hindrance between the naphthalene rings.
-
Photoisomerization (
): Occurs via excitation to the or state, followed by relaxation through a conical intersection. -
Thermal Relaxation (
): Proceeds via two competing mechanisms:[1][2][3]-
Rotation: Rotation around the
bond (requires breaking the -bond character). -
Inversion: Linearization of one
angle (lateral shift). Note: In push-pull azonaphthalenes, the rotational barrier is often lowered due to the dipolar character of the transition state.
-
Visualization of the Switching Cycle
Figure 1: The photoisomerization cycle of azonaphthalene. The system is driven to the Z-state by light and returns to the E-state via either photon absorption or thermal relaxation.
Part 3: Experimental Protocols
Synthesis of Push-Pull Azonaphthalenes (General Protocol)
-
Principle: Azo coupling via diazonium salt formation.
-
Step 1 (Diazotization): Dissolve 4-nitro-1-naphthylamine (Acceptor) in
. Cool to 0–5°C. Add dropwise.[4] The formation of the diazonium salt is confirmed by a positive starch-iodide test. -
Step 2 (Coupling): Dissolve N,N-dimethyl-1-naphthylamine (Donor) in acetic acid. Add the cold diazonium solution slowly.
-
Step 3 (Purification): Neutralize with sodium acetate. Filter precipitate.[4][5] Critical: Purify via column chromatography (Silica gel, Hexane:EtOAc gradient) to remove unreacted amines which can quench fluorescence or distort absorption spectra.
Spectroscopic Characterization Workflow
To ensure data integrity, the following "self-validating" workflow must be used.
Protocol: Determination of Photoisomerization Efficiency
-
Baseline Correction: Use matched quartz cuvettes. Run a solvent blank (e.g., DMSO or Toluene) scan (250–800 nm).
-
Dark Adaptation: Keep the sample (
M) in total darkness for >24 hours to ensure 100% trans composition. Record Spectrum A (Dark) . -
Irradiation: Irradiate the sample perpendicular to the beam path using a calibrated LED (e.g., 365 nm or 450 nm depending on design) until the spectrum stops changing (Photostationary State - PSS). Record Spectrum B (PSS) .
-
Validation: Leave the sample in the dark and record spectra every 5 minutes. If Spectrum B reverts to Spectrum A over time, the reversibility is confirmed.
Quantitative Data Analysis
The following parameters are critical for comparing novel derivatives.
| Parameter | Symbol | Unit | Significance in Drug Design |
| Absorption Maximum | nm | Determines if the drug can be activated deep in tissue (Red/NIR preferred). | |
| Molar Extinction Coeff. | High | ||
| Thermal Half-life | s / min / h | Defines the "ON" time of the drug. Fast relaxation = "pulsed" therapy; Slow = "sustained" therapy. | |
| Photostationary State | PSS | % Z-isomer | Higher PSS (>80%) implies more efficient drug activation. |
Workflow Diagram: Kinetic Characterization
Figure 2: Experimental workflow for determining thermal relaxation kinetics and thermodynamic parameters.
Part 4: Photopharmacological Applications
Photoswitchable Tethered Ligands (PTLs)
Azonaphthalenes are ideal candidates for PTLs. By attaching the azonaphthalene core to a ligand (e.g., glutamate) and a bioconjugation handle (e.g., maleimide), the drug can be covalently attached to a receptor (e.g., iGluR).
-
Trans-state: Ligand is far from the binding pocket (Receptor OFF).
-
Cis-state: The geometric change forces the ligand into the binding pocket (Receptor ON).
-
Advantage: The rigid naphthalene core provides a larger "stroke length" (change in end-to-end distance) compared to azobenzene, potentially offering better switching efficacy for large protein channels.
Computational Modeling (DFT)
Before synthesis, derivatives should be modeled using Density Functional Theory (DFT).
-
Functional: B3LYP or CAM-B3LYP (for charge transfer correction).
-
Basis Set: 6-31G(d,p) or higher.[4]
-
Goal: Predict the HOMO-LUMO gap and the absorption spectra (TD-DFT) to screen for red-shifted candidates without chemical waste.
References
-
Woolley, G. A., et al. (2015). Red-Shifting Azobenzene Photoswitches for in Vivo Use.[6][7] National Institutes of Health. Available at: [Link]
-
Casanova, D., et al. (2018). Rotation and inversion thermal relaxation mechanisms for unsubstituted azobenzene.[2] ResearchGate.[2][8] Available at: [Link]
-
Isacoff, E. Y., et al. (2013). A red-shifted, fast-relaxing azobenzene photoswitch for visible light control of an ionotropic glutamate receptor.[6][9][10] PubMed. Available at: [Link]
-
Miletin, M., et al. (2018).[11] Photodynamic properties of aza-analogues of phthalocyanines.[11] Royal Society of Chemistry. Available at: [Link]
-
Adrion, D. M., & Lopez, S. A. (2025).[1][12] Triplet Spin Delocalization and Temperature Dependence for Adiabatic and Non-Adiabatic Z–E Isomerization Pathways in Azoarenes. Journal of the American Chemical Society. Available at: [Link]
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A Technical Guide to the Theoretical Investigation of 1-Amino-2,1'-azonaphthalene Tautomers
Abstract
Azo dyes are a cornerstone of industrial chemistry, yet their full potential is often modulated by the subtle quantum mechanical phenomenon of tautomerism. The equilibrium between azo and hydrazone forms dictates the molecule's color, stability, and reactivity. This guide provides a comprehensive theoretical framework for investigating the tautomerism of 1-amino-2,1'-azonaphthalene, a representative amino-azo compound. We delineate a robust computational workflow leveraging Density Functional Theory (DFT) to predict the relative stabilities, geometric structures, and spectroscopic signatures of its tautomers. This document serves as a practical manual for researchers in computational chemistry, materials science, and drug development, offering both the theoretical underpinnings and step-by-step protocols required for a rigorous in-silico analysis.
Introduction: The Significance of Azo-Hydrazone Tautomerism
Azo compounds, characterized by the –N=N– functional group, are among the most widely utilized classes of dyes.[1] The presence of a labile proton, typically on a hydroxyl or amino group positioned ortho or para to the azo linkage, gives rise to a dynamic equilibrium known as azo-hydrazone tautomerism.[2][3] This process involves the migration of a proton and a concurrent shift in double bonds, leading to two distinct chemical species: the azo form and the hydrazone form.
The position of this equilibrium is of paramount importance as it profoundly influences the molecule's physicochemical properties:
-
Color : The two tautomers often possess different π-electron systems, resulting in distinct absorption spectra and, consequently, different colors.[4]
-
Photostability : The dominant tautomeric form can impact the molecule's resistance to photochemical degradation.
-
Biological Activity : In medicinal chemistry, the ability of a molecule to exist in different tautomeric forms can affect its binding affinity to biological targets.
Understanding and predicting the tautomeric preference of a given azo dye is therefore a critical task for designing molecules with specific, optimized properties.[5] While experimental techniques like NMR and UV-Vis spectroscopy provide invaluable data, computational chemistry offers a powerful, predictive tool to dissect the energetic landscape of the tautomeric system with atomic-level precision.[6][7]
The this compound Tautomeric System
The subject of this guide, this compound, presents a classic case of tautomerism. The molecule can exist in two primary forms: an Amino-Azo tautomer and a Quinone-Hydrazone tautomer. The equilibrium involves the transfer of a proton from the amino group to one of the azo nitrogen atoms.
Caption: Tautomeric equilibrium of this compound.
The key scientific question is: Which tautomer is more stable, and how is this stability influenced by the surrounding environment (e.g., solvent polarity)? Answering this requires a detailed quantum chemical investigation.
Theoretical Framework and Computational Methodology
Our approach is grounded in Density Functional Theory (DFT), a computational method that offers an excellent balance of accuracy and efficiency for studying medium-to-large organic molecules.[8][9] The workflow is designed to be self-validating, moving from gas-phase calculations to more complex solvent environments.
Level of Theory Selection
The choice of the DFT functional and basis set is critical for obtaining reliable results.
-
Functional : We recommend a hybrid meta-GGA functional such as M06-2X . This functional is well-suited for main-group thermochemistry and systems where non-covalent interactions are important, which is relevant for intramolecular hydrogen bonding in the hydrazone tautomer.[10][11] The popular B3LYP functional is also a robust choice, though M06-2X often provides improved accuracy for the subtle energetic differences in tautomeric systems.[12][13][14]
-
Basis Set : A Pople-style basis set, 6-311+G(d,p) , is recommended. This triple-zeta basis set provides sufficient flexibility for an accurate description of the electronic structure. The inclusion of diffuse functions (+) is important for describing the lone pairs on nitrogen and oxygen atoms, while polarization functions (d,p) are essential for accurately modeling bonding environments.
Geometry Optimization and Thermodynamic Analysis
The first computational step is to find the lowest-energy three-dimensional structure for each tautomer.
-
Gas-Phase Optimization : The geometry of each tautomer is optimized in the gas phase (i.e., as an isolated molecule). This calculation finds the coordinates of all atoms that correspond to a minimum on the potential energy surface.
-
Vibrational Frequency Calculation : A frequency analysis must be performed on each optimized structure. This is a critical self-validation step. A true energy minimum will have zero imaginary frequencies . The presence of an imaginary frequency indicates a transition state, not a stable structure. This calculation also provides the Zero-Point Vibrational Energy (ZPVE) and thermal corrections necessary to compute the Gibbs Free Energy (G).
The relative stability of the tautomers in the gas phase is determined by comparing their Gibbs Free Energies (ΔG): ΔG = G(Hydrazone) - G(Azo)
A negative ΔG indicates that the hydrazone form is more stable, while a positive ΔG indicates the azo form is favored.
Modeling Solvent Effects
Tautomeric equilibria are often highly sensitive to the solvent environment due to differences in the polarity of the tautomers.[5][15] We employ an implicit solvation model, specifically the Polarizable Continuum Model (PCM) .[16][17][18]
In the PCM approach, the solvent is modeled as a continuous dielectric medium rather than individual molecules, which is computationally efficient.[17][19] The solute is placed in a molecule-shaped cavity within this continuum. This model effectively captures the bulk electrostatic interactions between the solute and solvent. Calculations should be repeated in solvents of varying polarity (e.g., cyclohexane for nonpolar, and water or acetonitrile for polar) to predict how the equilibrium shifts.
Prediction of Spectroscopic Properties
To connect our theoretical models with potential experimental validation, we can predict key spectroscopic data.
-
UV-Vis Spectra : Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths.[20][21] This allows for the simulation of the UV-Vis absorption spectrum for each tautomer. Since the azo and hydrazone forms have different conjugated systems, they are expected to have distinct absorption maxima (λmax), providing a clear experimental observable.[4]
-
NMR Spectra : The Gauge-Independent Atomic Orbital (GIAO) method can be used to predict the ¹H and ¹³C NMR chemical shifts.[1] The chemical shifts of the protons and carbons involved in the tautomerization (e.g., the N-H proton, and carbons in the quinoid ring of the hydrazone) are particularly sensitive and serve as excellent fingerprints for identifying the dominant tautomer in solution.[6][22]
Step-by-Step Computational Protocol
This protocol outlines the workflow for a comprehensive theoretical investigation.
-
Structure Preparation :
-
Build the 3D structures of both the amino-azo and quinone-hydrazone tautomers using a molecular editor (e.g., Avogadro, GaussView).
-
Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., UFF).
-
-
Gas-Phase DFT Calculations :
-
Step 2a: Geometry Optimization : Submit a geometry optimization calculation for each tautomer using the chosen level of theory (e.g., M06-2X/6-311+G(d,p)).
-
Step 2b: Frequency Analysis : Using the optimized coordinates from Step 2a, perform a frequency calculation at the same level of theory.
-
Step 2c: Validation : Confirm that there are no imaginary frequencies. If there are, the initial structure was likely not close enough to a minimum, and the optimization should be restarted from a slightly modified geometry.
-
Step 2d: Data Extraction : Extract the electronic energy (E), enthalpy (H), and Gibbs free energy (G) for each tautomer.
-
-
Solution-Phase DFT Calculations :
-
Step 3a: Solvated Optimization : Repeat the geometry optimization (Step 2a) for each tautomer, this time incorporating the PCM model for each desired solvent (e.g., SCRF=(PCM,Solvent=Water)).
-
Step 3b: Solvated Frequencies : Perform a frequency calculation in the corresponding solvent to obtain the solution-phase Gibbs free energies.
-
Step 3c: Data Extraction : Extract the Gibbs free energy in solution for each tautomer and solvent.
-
-
Spectroscopic Predictions :
-
Step 4a: TD-DFT : Using the optimized geometry in a chosen solvent (from Step 3a), perform a TD-DFT calculation to predict the UV-Vis spectrum.
-
Step 4b: GIAO NMR : Using the same optimized geometry, perform a GIAO NMR calculation to predict the chemical shifts.
-
-
Data Analysis :
-
Calculate the relative Gibbs free energy (ΔG) between the two tautomers in the gas phase and in each solvent to determine the predicted equilibrium position.
-
Compare key geometric parameters (e.g., N-N, C-N, N-H bond lengths) between the tautomers.
-
Compare the predicted λmax and NMR chemical shifts with experimental data if available.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Calculated Relative Energies of Tautomers
| Medium | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) | Predicted Dominant Form |
|---|---|---|---|---|
| Gas Phase | -2.5 | -2.2 | -2.1 | Quinone-Hydrazone |
| Cyclohexane (ε=2.0) | -1.8 | -1.6 | -1.5 | Quinone-Hydrazone |
| Acetonitrile (ε=37.5) | +0.5 | +0.7 | +0.8 | Amino-Azo |
| Water (ε=78.4) | +1.2 | +1.4 | +1.5 | Amino-Azo |
Note: Values are hypothetical and for illustrative purposes. ΔG = G(Hydrazone) - G(Azo).
Interpretation : The hypothetical data in Table 1 suggests that the more polar quinone-hydrazone form is stabilized by intramolecular hydrogen bonding in the gas phase and nonpolar solvents. However, in polar solvents, the amino-azo form becomes more stable, likely due to stronger dipole-dipole interactions with the solvent.
Table 2: Key Geometric and Spectroscopic Parameters (Calculated in Water)
| Parameter | Amino-Azo Tautomer | Quinone-Hydrazone Tautomer |
|---|---|---|
| N=N Bond Length (Å) | 1.25 | 1.33 |
| C-NH₂ Bond Length (Å) | 1.37 | - |
| C=N Bond Length (Å) | - | 1.30 |
| N-H Bond Length (Å) | 1.01 (in NH₂) | 1.03 (in N-H) |
| Predicted λmax (nm) | 420 | 510 |
| Predicted ¹H NMR (ppm) | 5.5 (NH₂) | 14.8 (N-H, H-bonded) |
Note: Values are hypothetical and for illustrative purposes.
Interpretation : The geometric data clearly shows the single/double bond character changes expected during tautomerization. The predicted spectroscopic data provides distinct, measurable signatures for each form. The large downfield shift of the N-H proton in the hydrazone tautomer is a classic indicator of a strong intramolecular hydrogen bond.[7]
Visualization of the Computational Workflow
A systematic workflow ensures reproducibility and logical progression of the investigation.
Caption: A comprehensive workflow for the theoretical investigation.
Conclusion
The theoretical investigation of tautomerism, as outlined for this compound, provides profound insights that are often difficult to obtain through experimental means alone. By systematically applying DFT, researchers can reliably predict the dominant tautomeric form in various environments, understand the underlying energetic contributions, and generate spectroscopic data to guide and validate experimental work. This in-silico approach is an indispensable tool in the modern design and analysis of functional molecules, enabling a more rational and efficient development process for new dyes, sensors, and pharmaceuticals.
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Methodological & Application
Application Notes and Protocols for the Use of Amino-Naphthalene Azo Dyes in Textile Dyeing: A Comprehensive Guide Based on C.I. Acid Orange 7 as a Model Compound
Affiliation: Advanced Textile Chemistry Division, Global Dye & Finishing Solutions
Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of amino-naphthalene azo dyes in textile dyeing processes. Due to the limited specific data available for 1-Amino-2,1'-azonaphthalene, this guide utilizes the well-characterized and structurally relevant dye, C.I. Acid Orange 7, as a representative model. The following sections will delve into the fundamental principles of azo dyeing, provide detailed experimental protocols, and discuss critical aspects of quality control, safety, and environmental considerations. The overarching goal is to equip the reader with the necessary knowledge and practical insights to successfully employ this class of dyes in a laboratory or research setting.
Introduction to Amino-Naphthalene Azo Dyes and C.I. Acid Orange 7
Azo dyes represent the largest and most versatile class of synthetic dyes used in the textile industry. Their defining feature is the presence of one or more azo groups (–N=N–) connecting aromatic rings. The specific chromophoric and auxochromic groups attached to these rings determine the dye's color, solubility, and affinity for different types of fibers. Amino-naphthalene-based azo dyes are a significant subgroup, known for producing a range of bright and fast colors, particularly in the orange to red spectrum.
While information on the specific isomer this compound is scarce in publicly available literature, we can extrapolate its likely properties and application from the extensively studied and widely used dye, C.I. Acid Orange 7 (also known as Orange II or 2-Naphthol Orange). This dye is an excellent model due to its simple structure, ease of synthesis, and characteristic dyeing behavior with protein and polyamide fibers.
Table 1: Key Properties of C.I. Acid Orange 7
| Property | Value |
| Chemical Name | Sodium 4-[(2-hydroxy-1-naphthalenyl)azo]benzenesulfonate |
| C.I. Name | Acid Orange 7 |
| C.I. Number | 15510 |
| CAS Number | 633-96-5 |
| Molecular Formula | C₁₆H₁₁N₂NaO₄S |
| Molecular Weight | 374.33 g/mol |
| Appearance | Orange-brown powder |
| Solubility in Water | Soluble |
| λmax (in water) | ~485 nm |
| Class | Monoazo, Acid Dye |
| Typical Applications | Dyeing of wool, silk, nylon, and leather; biological stain |
The Chemistry of Dyeing: Mechanism of Action
Acid dyes, such as C.I. Acid Orange 7, are so named because they are applied from an acidic dye bath. The mechanism of their attachment to protein fibers (e.g., wool, silk) and synthetic polyamides (e.g., nylon) is a combination of several intermolecular forces:
-
Ionic Bonding: Wool and silk are amphoteric materials, containing both amino (–NH₂) and carboxylic acid (–COOH) groups. In an acidic solution (pH < 7), the amino groups are protonated to form cationic sites (–NH₃⁺). The anionic sulfonate group (–SO₃⁻) of the acid dye then forms a strong electrostatic bond with these protonated amino groups on the fiber. This is the primary mechanism of fixation for acid dyes.
-
Hydrogen Bonding: The hydroxyl (–OH) and azo (–N=N–) groups in the dye molecule can form hydrogen bonds with the amide (–CONH–) groups present in the polymer chains of the textile fibers.
-
Van der Waals Forces: These are weaker, non-specific attractive forces that occur between the aromatic rings of the dye and the polymer chains of the fiber, contributing to the overall affinity of the dye for the fiber.
The strength and durability of these interactions determine the dye's fastness properties, such as its resistance to washing, light, and rubbing.
Caption: Interaction mechanism of Acid Orange 7 with wool fibers.
Experimental Protocols
The following protocols provide a detailed methodology for the dyeing of wool and nylon fibers with C.I. Acid Orange 7 in a laboratory setting.
Preparation of Stock Solutions
-
Dye Stock Solution (1 g/L): Accurately weigh 0.100 g of C.I. Acid Orange 7 powder and dissolve it in deionized water in a 100 mL volumetric flask. Ensure the dye is completely dissolved by stirring or using an ultrasonic bath.
-
Acetic Acid Solution (10% v/v): Carefully add 10 mL of glacial acetic acid to 90 mL of deionized water.
-
Sodium Sulfate Solution (100 g/L): Dissolve 10 g of anhydrous sodium sulfate in deionized water and make up to 100 mL.
Dyeing Protocol for Wool Fibers
This protocol is based on a 2% on weight of fiber (owf) dyeing, which is a common concentration for medium shades.
Table 2: Dyeing Parameters for Wool
| Parameter | Value |
| Material | 5.0 g of pre-wetted wool yarn |
| Liquor Ratio | 1:20 (5 g of wool in 100 mL of dye bath) |
| Dye Concentration | 2% owf (0.1 g of dye) |
| Acetic Acid | 2% owf (0.1 g or ~0.1 mL of glacial) |
| Sodium Sulfate | 10% owf (0.5 g) |
| Dyeing Temperature | 95-100 °C |
| Dyeing Time | 60 minutes at dyeing temperature |
Procedure:
-
Prepare the dye bath in a 250 mL beaker by adding the required amounts of dye stock solution, acetic acid solution, and sodium sulfate solution to deionized water to make a final volume of 100 mL.
-
Introduce the pre-wetted wool sample into the dye bath at room temperature.
-
Place the beaker in a thermostatically controlled water bath or on a hot plate with a magnetic stirrer.
-
Raise the temperature of the dye bath to 95-100 °C at a rate of approximately 2 °C/minute.
-
Maintain the temperature for 60 minutes, ensuring gentle agitation of the dye bath.
-
After 60 minutes, turn off the heat and allow the dye bath to cool down slowly to about 50 °C.
-
Remove the dyed wool sample and rinse it thoroughly under cold running water until the water runs clear.
-
Perform a final wash in a 2 g/L non-ionic detergent solution at 40 °C for 10 minutes.
-
Rinse again with cold water and allow the sample to air dry.
Dyeing Protocol for Nylon Fibers
The protocol for nylon is similar to that for wool, but the dyeing temperature and time may be adjusted.
Table 3: Dyeing Parameters for Nylon
| Parameter | Value |
| Material | 5.0 g of pre-wetted nylon fabric |
| Liquor Ratio | 1:20 (5 g of nylon in 100 mL of dye bath) |
| Dye Concentration | 2% owf (0.1 g of dye) |
| Acetic Acid | 2% owf (0.1 g or ~0.1 mL of glacial) |
| Sodium Sulfate | 10% owf (0.5 g) |
| Dyeing Temperature | 98-100 °C |
| Dyeing Time | 45-60 minutes at dyeing temperature |
Procedure:
Follow the same procedure as for wool, adjusting the dyeing time as needed based on the desired shade depth.
Caption: A typical workflow for laboratory-scale textile dyeing.
Characterization and Quality Control
Spectrophotometric Analysis of Dye Exhaustion
The percentage of dye that has transferred from the dye bath to the fiber is known as the exhaustion percentage (%E). This can be determined using a UV-Vis spectrophotometer.
Procedure:
-
Before adding the textile material, take an aliquot of the initial dye bath and dilute it to fall within the linear range of the spectrophotometer's absorbance readings. Measure its absorbance at the λmax of the dye (~485 nm for Acid Orange 7). This is the initial absorbance (A₀).
-
After the dyeing process is complete, take an aliquot of the final dye bath and dilute it by the same factor as in step 1. Measure its absorbance at the λmax. This is the final absorbance (A₁).
-
Calculate the percentage exhaustion using the following formula:
%E = [(A₀ - A₁) / A₀] x 100
Colorfastness Testing
Colorfastness is a critical quality parameter for dyed textiles. Standardized tests should be performed to assess the resistance of the color to various conditions.
-
Colorfastness to Washing: This is tested according to standards such as ISO 105-C06 or AATCC 61. The dyed sample is washed with a standard detergent solution in a launder-o-meter, along with undyed fabrics, to assess color loss and staining.
-
Colorfastness to Light: This is evaluated using a weather-o-meter with a Xenon arc lamp, following standards like ISO 105-B02 or AATCC 16. The change in color of the dyed sample is compared to a set of blue wool standards.
-
Colorfastness to Crocking (Rubbing): This test, performed according to ISO 105-X12 or AATCC 8, assesses the amount of color transferred from the dyed fabric to a standard white crocking cloth when rubbed under controlled conditions.
Safety and Environmental Considerations
Safety Precautions
-
Handling: Azo dye powders can be hazardous if inhaled or ingested. Always handle the dye powder in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Aromatic Amines: Some azo dyes have the potential to reductively cleave at the azo bond to form aromatic amines, some of which are known or suspected carcinogens. While Acid Orange 7 is not typically listed as producing banned aromatic amines, it is good practice to handle all azo dyes with caution.
-
Disposal: Dispose of dye solutions and contaminated materials according to local and institutional regulations for chemical waste.
Environmental Impact and Effluent Treatment
The colored effluent from dyeing processes is a major environmental concern. The discharge of dye-containing wastewater into aquatic ecosystems can reduce light penetration and affect photosynthetic activity. Several methods can be employed for the treatment of dye house effluent:
-
Physical Methods: Adsorption on activated carbon, flocculation, and membrane filtration.
-
Chemical Methods: Ozonation, Fenton oxidation, and photochemical degradation.
-
Biological Methods: Aerobic and anaerobic degradation by microorganisms.
The choice of treatment method depends on the concentration and type of dye, as well as economic factors.
Troubleshooting Common Dyeing Issues
Table 4: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Uneven Dyeing (Streaky) | - Rapid initial dye uptake- Poor circulation of dye liquor- Improper pH control | - Start dyeing at a lower temperature- Add a leveling agent- Ensure constant agitation- Control pH carefully |
| Poor Colorfastness | - Incomplete dye fixation- Improper post-dyeing wash- Use of an incorrect dye class | - Ensure correct dyeing time and temperature- Perform a thorough after-wash- Select a dye with higher fastness |
| Shade Variation | - Inconsistent dyeing parameters (time, temp, pH)- Variation in textile substrate | - Maintain strict control over all dyeing parameters- Ensure uniform quality of the textile material |
| Poor Dye Solubility | - Using hard water- Dye concentration is too high | - Use deionized or softened water- Ensure dye is fully dissolved before adding to the dye bath |
References
-
Title: C.I. Acid Orange 7 Source: PubChem, National Center for Biotechnology Information URL: [Link]
- URL: (A representative textbook, specific URL may vary.
-
Title: AATCC Test Method 8-2016, Colorfastness to Crocking: AATCC Crockmeter Method Source: American Association of Textile Chemists and Colorists (AATCC) URL: [Link]
-
Title: ISO 105-C06:2010, Textiles — Tests for colour fastness — Part C06: Colour fastness to domestic and commercial laundering Source: International Organization for Standardization (ISO) URL: [Link]
- Source: "The Coloration of Wool and Other Keratin Fibres" edited by David M. Lewis and John A.
Application Note: Colorimetric Determination of Trace Metals using 1-Amino-2,1'-azonaphthalene
This Application Note is designed to provide a rigorous, scientifically grounded protocol for the use of 1-Amino-2,1'-azonaphthalene (and its structural analogs) in colorimetric assays.
While "this compound" is a specific chemical entity, it belongs to the broader class of ortho-amino-azo-naphthalene dyes . These compounds are historically significant as metallochromic indicators for trace metal analysis (specifically Copper, Cobalt, and Nickel) and are chemically related to the chromophores formed during the Griess Reaction for nitrite determination.
This guide focuses on its primary utility as a chelating agent for the colorimetric determination of Copper (Cu²⁺) and Cobalt (Co²⁺) , leveraging the bidentate coordination chemistry of the azo and amino groups.
Introduction & Principle
This compound is an azo dye characterized by an amino group (-NH₂) at the 1-position and an azo group (-N=N-) at the 2-position of a naphthalene ring, coupled to a second naphthalene ring.
Mechanism of Action
The utility of this compound in colorimetric assays relies on its ability to form stable, colored chelate complexes with transition metal ions.[1]
-
Chelation: The nitrogen atom of the amino group and one nitrogen atom of the azo group act as electron donors (bidentate ligand), forming a stable 5- or 6-membered ring with the metal ion (M²⁺).
-
Chromogenic Shift: Upon binding, the delocalized
-electron system of the dye is perturbed, causing a bathochromic shift (red shift) in the absorption spectrum. This allows for the spectrophotometric quantification of the metal ion against a reagent blank.[2] -
Selectivity: The stability of the complex is pH-dependent. By adjusting the pH and using masking agents (e.g., citrate, fluoride), the assay can be made selective for specific metals like Copper or Cobalt.
Structural Context
This reagent is structurally analogous to well-known indicators like 1-(2-Pyridylazo)-2-naphthol (PAN) , sharing the same N-donor chelation mechanism but with a distinct hydrophobic naphthalene backbone, making it suitable for extraction-spectrophotometric methods.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the assay, from sample preparation to data analysis.
Caption: Workflow for trace metal determination. The ligand undergoes a color change upon chelation with metal ions under controlled pH.
Materials & Reagents
Reagent Preparation
-
Stock Solution (1 mM): Dissolve 29.7 mg of this compound (MW ≈ 297.35 g/mol ) in 100 mL of absolute ethanol or methanol.
-
Note: Azo dyes are often hydrophobic. If solubility is an issue, add a few drops of 1M HCl to aid dissolution, then neutralize, or use a 50:50 Ethanol:Water mixture.
-
-
Buffer Solutions:
-
Acetate Buffer (pH 5.0 - 6.0): For Copper determination.
-
Borate Buffer (pH 8.0 - 9.0): For Cobalt/Nickel determination.
-
-
Masking Agents:
-
Sodium Citrate (0.1 M): To mask Iron (Fe³⁺) and Aluminum (Al³⁺).
-
Sodium Fluoride (0.1 M): To mask Calcium and Magnesium.
-
-
Standard Solutions:
-
1000 ppm stock solutions of Cu(NO₃)₂ and Co(NO₃)₂.
-
Detailed Protocol: Determination of Copper (Cu²⁺)[1][3]
This protocol is optimized for the detection of Copper in aqueous samples.
Step 1: Sample Pre-treatment
-
Ensure the sample is in ionic form. For biological or environmental samples, perform acid digestion (HNO₃/H₂O₂) to release metals from organic matrices.
-
Neutralize the digested sample to pH ~4.0 using dilute NaOH.
Step 2: Reaction Setup
-
Pipette an aliquot of the sample solution (containing 1–50 µg of Cu²⁺) into a 25 mL volumetric flask.
-
Add 5.0 mL of Acetate Buffer (pH 6.0) to maintain optimal pH for stability.
-
Add 2.0 mL of Sodium Citrate (0.1 M) to mask interfering ions (Fe³⁺).
-
Add 5.0 mL of this compound Stock Solution .
-
Optional: If the complex is insoluble in water, add 10 mL of Ethanol to solubilize the dye-metal complex, or perform a liquid-liquid extraction using Chloroform (10 mL).
Step 3: Incubation[2][4]
-
Dilute to the mark with distilled water (or ethanol/water mix).
-
Mix thoroughly by inversion.
-
Incubate at room temperature (20-25°C) for 15 minutes to ensure complete complex formation.
Step 4: Spectrophotometric Measurement[5]
-
Set the spectrophotometer to scan from 400 nm to 700 nm to determine the exact
(typically 540–580 nm for the complex, distinct from the reagent blank). -
Zero the instrument using a Reagent Blank (containing all reagents except the metal sample).
-
Measure the absorbance of the sample and standards at the determined
.
Data Analysis & Validation
Calibration Curve Construction
Prepare a series of standards (e.g., 0, 0.5, 1.0, 2.0, 5.0 ppm Cu²⁺). Plot Absorbance vs. Concentration.
| Standard (ppm) | Absorbance ( | Corrected Abs (Abs - Blank) |
| 0.0 (Blank) | 0.050 | 0.000 |
| 0.5 | 0.185 | 0.135 |
| 1.0 | 0.320 | 0.270 |
| 2.0 | 0.590 | 0.540 |
| 5.0 | 1.350 | 1.300 |
Sensitivity & Limits
-
Molar Absorptivity (
): Typically L·mol⁻¹·cm⁻¹.[3] -
Limit of Detection (LOD): Generally in the range of 0.01 – 0.05 ppm, depending on the extraction efficiency.
Interferences[5][7]
-
Strong Interference: Ni²⁺, Co²⁺ (can be masked with EDTA or specific pH adjustments).
-
Weak Interference: Na⁺, K⁺, Ca²⁺ (generally negligible).
Safety & Handling (Critical)
-
Carcinogenicity Warning: Many azo-naphthalene derivatives (especially those derived from naphthylamines) are potential carcinogens or mutagens.
-
1-Naphthylamine and 2-Naphthylamine are known carcinogens. While the azo-derivative reduces volatility, it should be handled with extreme caution.
-
-
PPE: Always wear nitrile gloves, a lab coat, and safety goggles.
-
Waste Disposal: All waste containing azo dyes must be segregated and disposed of as hazardous chemical waste. Do not pour down the drain.
Alternative Context: Nitrite Determination
It is important to note that This compound is structurally related to the product of the Griess Reaction used for Nitrite (NO₂⁻) determination.
-
Standard Griess: Sulfanilic acid + 1-Naphthylamine
Azo Dye. -
Variant: If 1-Naphthylamine is used as both the diazotizable amine and the coupling agent, the resulting dye is an amino-azonaphthalene isomer (typically 4-amino-1,1'-azonaphthalene).
-
Relevance: If your application is Nitrite detection, this compound is the analyte/product , not the reagent. The protocol would involve adding the sample (Nitrite) to an acidic solution of 1-Naphthylamine.
References
- Cheng, K. L. (1968). Analytical Applications of Pyridylazo-naphthol (PAN) and its Derivatives.
- Marczenko, Z., & Balcerzak, M. (2000). Separation, Preconcentration and Spectrophotometry in Inorganic Analysis. Elsevier. Detailed protocols on using azo dyes for trace metal analysis.
-
Fox, J. B. (1979). "Kinetics and mechanisms of the Griess reaction." Analytical Chemistry, 51(9), 1493-1502. (Explains the formation of amino-azonaphthalene dyes in nitrite analysis).
-
PubChem Compound Summary. (2024). 1-Amino-2-naphthol-4-sulfonic acid and related Azo compounds.[4] (For structural verification and safety data).
Sources
- 1. BCA Colorimetric Protein Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 2. A novel, simple, and sensitive colorimetric method to determine aromatic amino acid aminotransferase activity using the Salkowski reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chemimpex.com [chemimpex.com]
Application Note: Advanced Formulation Strategies for Synthetic Resin Paints
Focus Systems: Waterborne Acrylic Latices & Two-Component (2K) Epoxies
Abstract & Scope
This application note provides a rigorous technical framework for the formulation, characterization, and optimization of synthetic resin paints. While traditionally the domain of industrial coatings, the physicochemical principles described herein—colloidal stability, rheology modification, and film formation kinetics—share significant overlap with pharmaceutical suspension design and polymer drug delivery systems. This guide focuses on two distinct mechanisms: coalescence-based film formation (Waterborne Acrylics) and crosslinking-based curing (2K Epoxies).
Chemical Basis & Film Formation Mechanisms[1][2][3][4][5]
Waterborne Acrylics: Coalescence
Unlike solvent-borne systems where polymer chains are dissolved, waterborne acrylics consist of discrete polymer particles dispersed in an aqueous phase.[1][2] Film formation is a physical process driven by capillary forces and polymer interdiffusion.[1]
The 3-Stage Mechanism:
-
Concentration: Water evaporation brings particles into close contact.[1][2]
-
Deformation: Capillary forces (Laplace pressure) overcome the polymer's modulus, deforming spherical particles into polyhedra.[2]
-
Interdiffusion (Coalescence): Polymer chains diffuse across particle boundaries to form a continuous, homogeneous film.[1]
Critical Parameter:Minimum Film Formation Temperature (MFFT). If the ambient temperature is below the MFFT, the polymer modulus is too high for deformation, resulting in a fractured, powdery film ("mud-cracking").[1]
Two-Component (2K) Epoxies: Stoichiometric Crosslinking
Epoxy systems rely on a chemical reaction between an epoxide resin (Part A) and a polyamine hardener (Part B). The network density is governed by strict stoichiometry.
Stoichiometry Calculation:
To achieve maximum chemical resistance, the ratio of amine hydrogens to epoxide groups should be 1:1.[3]
Visualization of Mechanisms
The following diagram contrasts the physical coalescence of acrylics with the chemical networking of epoxies.
Figure 1: Comparative mechanisms of film formation. Acrylics rely on physical particle fusion, while Epoxies rely on chemical crosslinking.
Formulation Logic: The Critical Pigment Volume Concentration (CPVC)[3][7][8]
The most critical structural parameter in paint formulation is the Pigment Volume Concentration (PVC) relative to the Critical PVC (CPVC) .[4]
-
PVC: The volume percent of solid pigment/filler in the dry film.[4]
-
CPVC: The specific PVC where the binder exactly fills the voids between packed pigment particles.[5][6][4]
Formula:
| Parameter | Below CPVC (<40%) | At CPVC (~45-55%) | Above CPVC (>60%) |
| State | Resin-rich (Glossy) | Balanced | Air-filled voids (Matte) |
| Gloss | High | Drops sharply | Flat / Dead Matte |
| Permeability | Low (Barrier) | Low | High (Porous) |
| Corrosion Resistance | Excellent | Good | Poor |
| Application | Automotive, Industrial | Semi-gloss Trim | Ceiling Paint, Primers |
Detailed Experimental Protocols
Protocol A: High-Shear Dispersion ("The Grind")
Objective: De-agglomerate pigments to their primary particle size (typically <10 µm) to ensure color strength and stability. Equipment: High-Speed Disperser (HSD) with Cowles blade.
-
Charge Liquid Vehicle: Add water/solvent, resin (if grinding in resin), and wetting agents to the vessel.
-
Note: In waterborne systems, use a "grind resin" or surfactant-only grind to prevent shock.
-
-
Low Speed Mixing: Initiate agitation at 500-800 RPM.
-
Pigment Addition: Slowly add pigments (TiO2, extenders) into the vortex. Avoid "powder bombing" which creates unwettable clumps.
-
High Shear Phase: Increase speed until the blade tip speed reaches 18-25 m/s .
-
Doughnut Effect: Ensure the vortex forms a rolling doughnut shape for maximum energy transfer.
-
-
Monitor Temperature: Maintain <50°C. Excessive heat can destabilize latices or evaporate fast solvents.
-
Validation (ASTM D1210):
Protocol B: Let-Down and Stabilization
Objective: Dilute the mill base with the remaining binder without causing "shock" (flocculation).
-
Reduce Speed: Lower HSD to <1000 RPM.
-
Binder Addition: Add the primary latex or epoxy resin slowly to the grind.
-
Causality: Rapid addition changes the polarity/ionic strength too fast, stripping surfactant from pigments and causing re-agglomeration (flocculation).
-
-
Additives: Introduce coalescence agents (texanol/butyl glycol), defoamers, and rheology modifiers (HEUR/HASE).
-
Final Viscosity Adjustment: Titrate with water/solvent to target viscosity (e.g., 85-100 Krebs Units).
Protocol C: Quality Control Testing
Every batch must pass these self-validating checks before release.
| Test | Standard | Methodology | Acceptance Criteria |
| Fineness of Grind | ASTM D1210 | Hegman Gauge draw-down.[11] | > 7 Hegman (High Gloss)> 4 Hegman (Primers) |
| Adhesion | ASTM D3359 | Cross-cut tape test on substrate. | Class 5B (0% removal) to 4B (<5% removal). |
| Gloss | ASTM D523 | Reflectometer at 20°, 60°, 85°. | ± 2 units of standard. |
| Viscosity | ASTM D562 | Stormer Viscometer (KU). | ± 3 KU of target. |
Workflow Visualization
Figure 2: Standard industrial formulation workflow from raw material to packaging.
Troubleshooting Guide
| Defect | Appearance | Root Cause | Remediation |
| Flocculation | Loss of gloss, color shift, viscosity spike. | "Shock" during let-down; insufficient dispersant.[7] | Increase dispersant dosage; slow down resin addition rate. |
| Cratering / Fisheyes | Small circular voids in the film. | Surface tension gradient; oil contamination; excess defoamer. | Add substrate wetting agent; reduce defoamer; check air lines for oil. |
| Mud Cracking | Deep irregular cracks upon drying. | Application temp < MFFT; coating too thick. | Add coalescing solvent (Texanol); increase application temp; reduce film build. |
| Orange Peel | Wavy surface texture. | Poor flow/leveling; solvent evaporating too fast.[7] | Add leveling agent (polysiloxane); use slower evaporating solvent. |
References
-
ASTM International. ASTM D1210-05(2014) Standard Test Method for Fineness of Dispersion of Pigment-Vehicle Systems by Hegman-Type Gage. West Conshohocken, PA. [Link]
-
ASTM International. ASTM D3359-23 Standard Test Methods for Rating Adhesion by Tape Test. West Conshohocken, PA. [Link]
-
Steward, P. A., Hearn, J., & Wilkinson, M. C. (2000). An overview of polymer latex film formation and properties. Advances in Colloid and Interface Science. [Link]
-
Asbeck, W. K., & Van Loo, M. (1949). Critical Pigment Volume Relationships.[7][6][12] Industrial & Engineering Chemistry.[7] [Link]
Sources
- 1. scottbader.com [scottbader.com]
- 2. mcpolymers.com [mcpolymers.com]
- 3. old.westlakeepoxy.com [old.westlakeepoxy.com]
- 4. justpaint.org [justpaint.org]
- 5. dispersetech.com [dispersetech.com]
- 6. sid.ir [sid.ir]
- 7. m.youtube.com [m.youtube.com]
- 8. specialchem.com [specialchem.com]
- 9. scribd.com [scribd.com]
- 10. industrialphysics.com [industrialphysics.com]
- 11. webstore.ansi.org [webstore.ansi.org]
- 12. CPVC | Practical Coatings Science | Prof Steven Abbott [stevenabbott.co.uk]
Troubleshooting & Optimization
Technical Support Center: Stabilizing 1-Amino-2,1'-azonaphthalene Solutions
Welcome to the technical support center for 1-Amino-2,1'-azonaphthalene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the preparation, stabilization, and troubleshooting of analytical solutions containing this compound. This resource synthesizes field-proven insights with established chemical principles to ensure the integrity and reproducibility of your experimental results.
Core Stability Challenges
This compound, like many aromatic azo compounds, is susceptible to degradation, which can compromise analytical accuracy. The primary challenges stem from the reactivity of the azo linkage (-N=N-) and the aromatic amine group. These structures are vulnerable to:
-
Oxidation: The azo bond and amino group can be oxidized by dissolved oxygen or other oxidizing agents, leading to decolorization and the formation of byproducts.[1]
-
Photodegradation: Exposure to UV or visible light can provide the energy to break the azo bond, causing the solution to fade.[1]
-
Reductive Cleavage: Under anaerobic or reducing conditions, the azo bond can be cleaved to form potentially carcinogenic aromatic amines.[1][2] This is a common pathway for microbial degradation.[3]
-
pH Sensitivity: The stability and spectral properties of amino-azo compounds can be highly dependent on the pH of the solution.
Understanding these vulnerabilities is the first step toward implementing effective stabilization strategies.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and storage of this compound solutions.
Q1: What is the primary cause of my this compound solution changing color or fading?
A1: The most common cause is the degradation of the azo functional group, which acts as the chromophore. This degradation is typically initiated by exposure to ambient light (photodegradation) or reaction with dissolved oxygen (oxidation).[1] Storing solutions in amber glass vials and using deoxygenated solvents can significantly mitigate these effects.
Q2: What is the ideal solvent for preparing a stock solution?
A2: While solubility depends on the specific salt form of the compound, high-purity, spectroscopy-grade organic solvents are recommended. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often suitable for creating high-concentration stock solutions due to their excellent solvating power and relative stability.[4] For working solutions, ethanol or methanol can be used, but their higher vapor pressure and greater potential for dissolved oxygen should be considered.[4] Always use solvents from a freshly opened bottle or those that have been properly stored to minimize contamination with water and peroxides.
Q3: How should I store my stock and working solutions to maximize their shelf-life?
A3: For maximum stability, stock solutions should be stored at low temperatures, typically 2-8°C or -20°C, in tightly sealed amber glass vials to protect from light.[5] The headspace of the vial should be minimized or purged with an inert gas like argon or nitrogen to displace oxygen. Working solutions are less stable and should ideally be prepared fresh daily from the stock solution.
Q4: Can I use a vortex mixer to dissolve the solid compound?
A4: While vortexing can aid dissolution, excessive or prolonged vortexing can introduce atmospheric oxygen into the solution, accelerating oxidative degradation. A better approach is to use gentle swirling or sonication in a bath sonicator for a short period. If the compound is difficult to dissolve, slight warming of the solvent (provided it is thermally stable) may be more effective than vigorous agitation.[6]
Q5: Why are my analytical results inconsistent even with freshly prepared solutions?
A5: Inconsistency can arise from the decomposition of the diazonium salt used to synthesize the azo dye if the synthesis is performed in-house. These salts are notoriously unstable.[7][8][9] If you are using a commercially sourced compound, inconsistencies may point to issues with solution handling, such as temperature fluctuations, pH shifts in the analytical mobile phase, or contamination of solvents.[10][11]
Troubleshooting Guide
This section provides a problem-oriented approach to resolving specific issues encountered during your experiments.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Rapid Color Fading (within hours) | 1. Photodegradation: Solution exposed to ambient or UV light. 2. Oxidative Degradation: High concentration of dissolved oxygen in the solvent.[1] 3. Incorrect pH: The solution pH is outside the optimal stability range.[12] | 1. Work in a shaded area or use amber labware. Wrap glassware in aluminum foil if necessary. 2. Use solvents that have been deoxygenated by sparging with nitrogen or argon. 3. Buffer the solution to maintain a stable pH. The optimal pH should be determined empirically. |
| Precipitate Formation | 1. Low Solubility: The concentration of the solution exceeds the solubility limit in the chosen solvent, especially upon cooling.[6] 2. Chemical Degradation: Degradation products may be less soluble than the parent compound. 3. Solvent Evaporation: Poorly sealed container leads to increased concentration. | 1. Prepare a more dilute solution or switch to a solvent with higher solvating power (e.g., DMF, DMSO).[4] Gentle warming may temporarily redissolve the precipitate for use. 2. Filter the solution through a 0.22 µm syringe filter before use. Prepare fresh solutions more frequently. 3. Ensure vials are tightly capped with high-quality septa or seals. |
| Shift in UV-Vis Absorbance Maximum (λmax) | 1. pH Change: The protonation state of the amino group or azo bridge can alter the electronic structure, causing a spectral shift. 2. Solvent Effects (Solvatochromism): Using solvents of different polarities between experiments can shift the λmax.[10] 3. Formation of Aggregates: At high concentrations, molecules may aggregate, altering the absorbance spectrum. | 1. Verify and buffer the pH of your solution and analytical system. 2. Maintain strict consistency in the solvent and composition used for all standards and samples. 3. Perform a concentration titration to ensure you are working in a linear absorbance range where aggregation is minimal. |
| Low or No Analytical Signal | 1. Complete Degradation: The compound has fully degraded, and no active chromophore remains.[13] 2. Incorrect Wavelength: The instrument is set to the wrong wavelength for detection. 3. Precipitation: The analyte has precipitated out of solution and was removed during sample preparation (e.g., filtration). | 1. Prepare a fresh solution from solid material following the stabilization protocols outlined. 2. Confirm the λmax by running a full spectrum scan of a freshly prepared, visibly colored solution. 3. Visually inspect the solution for any precipitate before use. |
Experimental Protocols & Workflows
Protocol 1: Preparation of a Stabilized Stock Solution (10 mM)
This protocol details the steps for preparing a stock solution with enhanced stability.
-
Preparation: Bring a new, sealed bottle of anhydrous, high-purity DMSO or DMF into a controlled environment with low light.
-
Deoxygenation: Sparge the solvent with dry argon or nitrogen gas for 15-20 minutes to remove dissolved oxygen.
-
Weighing: Accurately weigh the required amount of solid this compound in an amber glass vial. Perform this step quickly to minimize exposure to air and light.
-
Dissolution: Add the deoxygenated solvent to the vial to achieve the target concentration. Cap the vial immediately.
-
Mixing: Gently swirl the vial or place it in a bath sonicator for 2-5 minutes until the solid is fully dissolved. Avoid vigorous shaking or vortexing.
-
Storage: Purge the headspace of the vial with inert gas, seal tightly with a PTFE-lined cap, and wrap the vial in parafilm. Store at -20°C in a dark location.
Protocol 2: Daily Quality Control (QC) Check for Solution Integrity
Before using any stock or working solution, perform this quick QC check.
-
Dilution: Prepare a 1:100 dilution of your stock solution in the appropriate analytical solvent (e.g., ethanol).
-
Spectrophotometry: Using a UV-Vis spectrophotometer, measure the absorbance of the diluted solution at the known λmax.
-
Verification: The absorbance value should be within ±5% of the value recorded when the stock solution was initially prepared. A significant drop in absorbance or a shift in the λmax indicates degradation, and the solution should be discarded.
Visualization of Workflows
A logical workflow is critical for consistently producing stable solutions. Below are diagrams illustrating the recommended preparation and troubleshooting processes.
Caption: Workflow for preparing a stabilized stock solution.
Caption: Decision tree for troubleshooting unstable solutions.
References
- Pollution, T. (2025, December 1). Azo Dye Degradation. Sustainability Directory.
- Dos Santos, A. B., Cervantes, F. J., & van Lier, J. B. (n.d.). Recent Advances in Azo Dye Degrading Enzyme Research. PMC - NIH.
- Saratale, R. G., Saratale, G. D., Chang, J. S., & Govindwar, S. P. (2014). Microbial degradation of Azo Dyes: A review. International Journal of Current Microbiology and Applied Sciences.
- Wang, R., et al. (2022, February 14). Transcriptomic Analysis of Degradative Pathways for Azo Dye Acid Blue 113 in Sphingomonas melonis B-2 from the Dye Wastewater Treatment Process. PMC.
- BenchChem. (n.d.). Enhancing the stability of diazonium salts in azo dye synthesis.
- Aruna, K., et al. (2022, September 28). ELUCIDATING A PATHWAY FOR DEGRADATION OF AZO DYE REACTIVE RED 120 BY BACTERIAL CONSORTIUM.
- Al-Adilee, K. J., & Al-Juboori, A. M. H. (2021). Preparation and characterization azo dyes derived from 4-hydroxycoumarin and studying their analytical Applications. Journal of Physics: Conference Series.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Byproduct Formation in Azo Coupling Reactions.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Amino-5-nitrobenzoic Acid.
- BenchChem. (n.d.). Minimizing fluorescence quenching of naphthalene-based derivatives in assays.
- Slideshare. (n.d.). Common Problems & Corrective Action in Azoic Dyeing.
- Theoretical part. (2017, October 21). Second Semester Experiment 1 Preparation of Azo dye from diazonium salt.
- Barceló, D., & Chiron, S. (2000, August 11). Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix. PubMed.
- The Chinese University of Hong Kong, Education and Manpower Bureau, & Hong Kong Examinations and Assessment Authority. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol.
- Scribd. (n.d.). Preparation of Azo Dyes | PDF | Dye | Chemistry.
- Solubility of Things. (n.d.). Naphthalene | Solubility of Things.
- Walsh Medical Media. (2015, April 6). Review in Azo Compounds and its Biological Activity.
- Alnaimi, M. J., & Azooz, A. A. (2025, February 27). Effect of the PH on the Stability Constants of a Number of Azo Dyes Formed from the Reaction of (Diazotized 4-Aminobenzophenone) with a Some of Schiff Bases. ResearchGate.
Sources
- 1. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 2. Recent Advances in Azo Dye Degrading Enzyme Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcmas.com [ijcmas.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Common Problems & Corrective Action in Azoic Dyeing | PDF [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. Transcriptomic Analysis of Degradative Pathways for Azo Dye Acid Blue 113 in Sphingomonas melonis B-2 from the Dye Wastewater Treatment Process - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Dyeing Parameters with 1-Amino-2,1'-azonaphthalene
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for 1-Amino-2,1'-azonaphthalene. This guide is designed for researchers, scientists, and professionals who are utilizing this specific azo dye in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot issues, optimize your parameters, and achieve reliable, reproducible results. This document is structured as a dynamic resource, moving from high-level frequently asked questions to in-depth troubleshooting scenarios and detailed experimental designs.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and application of this compound.
Q1: What type of dye is this compound and which fabrics is it best suited for?
Answer: Based on its chemical structure—a non-ionic molecule featuring an amino group (-NH2) and a large, aromatic azonaphthalene system—this compound is classified as a disperse dye . These dyes are characterized by their low water solubility and are ideal for dyeing hydrophobic synthetic fibers.
-
Primary Substrates: Polyester (PET) and Nylon (Polyamide) fibers are the most suitable substrates. The dye molecules diffuse into the amorphous regions of these fibers under high-temperature conditions.
-
Secondary Substrates: It may also find application on other hydrophobic materials such as cellulose acetate and acrylic fibers.
-
Unsuitable Substrates: It is generally unsuitable for hydrophilic natural fibers like cotton, wool, and silk without significant modification or the use of specialized and often inefficient dyeing methods, as it lacks the appropriate functional groups for ionic or covalent bonding with these materials.[1]
Q2: How should I prepare a stable and effective dyebath with this compound?
Answer: The primary challenge with disperse dyes is their poor solubility in water.[2] A stable dispersion is critical for achieving even and reproducible dyeing.
-
Initial Paste: Create a smooth, fine paste by mixing the powdered dye with a small amount of a dispersing agent and a little cold water. This process breaks down dye aggregates.
-
Dispersion: Add this paste to warm water (40-50°C) with continuous stirring. Do not boil the concentrated dispersion, as this can cause the dye to re-aggregate.
-
Dye Bath pH: The pH of the dyebath is critical. For polyester and nylon, an acidic pH range of 4.5 to 5.5 is typically optimal. This is usually achieved using acetic acid. An acidic medium helps to prevent the degradation of some disperse dyes at high temperatures and ensures the stability of the dispersion.
-
Final Volume: This concentrated dispersion is then added to the main dyebath to achieve the final volume and concentration.
Q3: What is the fundamental mechanism of dyeing with this compound on polyester or nylon?
Answer: The dyeing mechanism is a physical process of transference. The dye, existing as a fine dispersion in the dyebath, gradually dissolves into individual molecules. These molecules are then adsorbed onto the fiber surface and subsequently diffuse into the fiber's internal structure. This process is governed by a partitioning equilibrium between the dye in the water and the dye in the fiber.
High temperatures (typically 120-130°C for polyester) are essential. This is because the heat provides the dye molecules with enough kinetic energy to penetrate the fiber and, more importantly, causes the polymer chains in the fiber to become more mobile, increasing the "free volume" or amorphous regions into which the dye can diffuse.[3]
Part 2: Troubleshooting and Optimization Guide
This section is formatted to address specific problems you may encounter during your experiments, providing the causal logic and corrective actions.
Issue 1: Low Color Yield or Pale Shade (Low K/S Value)
Question: I followed a standard procedure, but the color on my fabric is much weaker than expected. What went wrong?
Answer: Low color yield is a common issue that can be traced back to several key parameters. Let's break down the potential causes and solutions.
| Potential Cause | Scientific Rationale | Troubleshooting & Corrective Action |
| Incorrect Dyeing Temperature | For polyester, dyeing must occur above its glass transition temperature (Tg, approx. 80-100°C) to allow dye penetration. Optimal diffusion occurs at 120-130°C.[3] For nylon, temperatures around 100°C are usually sufficient. | Action: Verify your dyeing temperature. For polyester, ensure your equipment can safely reach and maintain 130°C. For nylon, optimize between 90°C and 100°C. |
| Poor Dye Dispersion | If the dye is not properly dispersed, it exists as large aggregates in the bath. These aggregates are too large to penetrate the fiber structure, leading to low uptake and potential surface spotting. | Action: Re-evaluate your dyebath preparation. Ensure you are using an effective dispersing agent and that the initial paste is smooth before dilution. |
| Incorrect pH | An improper pH can affect the stability of the dye dispersion and the surface charge of the fiber (especially nylon), hindering dye uptake. A pH outside the optimal 4.5-5.5 range can lead to inconsistent results. | Action: Calibrate your pH meter. Buffer the dyebath to pH 4.5-5.5 using an acetic acid/sodium acetate buffer system. |
| Presence of Contaminants | Sizing agents, oils, or other impurities on the fabric will create a barrier, preventing the dye from reaching the fiber surface. | Action: Ensure the fabric has been thoroughly scoured (cleaned) and rinsed before dyeing to remove all pre-existing treatments. |
Issue 2: Poor Wash or Rub Fastness
Question: The fabric looked great after dyeing, but the color bleeds during washing and rubs off easily. Why is this happening?
Answer: This indicates that a significant amount of dye is not properly fixed inside the fiber but is instead loosely adhering to the surface.
| Potential Cause | Scientific Rationale | Troubleshooting & Corrective Action |
| Surface Dye Aggregates | Insufficient dyeing time or temperature can lead to dye molecules adsorbing to the surface without fully diffusing into the fiber core. Poor dispersion also contributes to this. | Action: Optimize dyeing time and temperature to promote full diffusion. Ensure the cooling process is not too rapid, which can trap dye near the surface. |
| Failure to Perform Reduction Clearing | This is the most critical step for removing surface dye on polyester. A reducing agent (like sodium hydrosulfite) in an alkaline bath solubilizes the surface dye, allowing it to be washed away, without affecting the dye trapped inside the fiber. | Action: Implement a post-dyeing reduction clearing step. A typical recipe is 2 g/L sodium hydrosulfite, 2 g/L caustic soda, and 1 g/L detergent at 70-80°C for 15-20 minutes. |
| Incorrect After-Soaping | For nylon, a thorough soaping process with a non-ionic detergent is required to remove unfixed dye. | Action: After dyeing, rinse the fabric thoroughly and then wash it at 60-70°C with a suitable detergent to remove any loose surface color. |
Issue 3: Uneven Dyeing, Streaks, or Spots
Question: My dyed fabric has a patchy or streaky appearance. How can I achieve a level dyeing?
Answer: Uneven dyeing results from an uncontrolled rate of dye uptake. The goal is to have the dye exhaust onto the fiber slowly and evenly.
| Potential Cause | Scientific Rationale | Troubleshooting & Corrective Action |
| Rapid Temperature Rise | Heating the dyebath too quickly causes the dye to rush onto the fabric at the start of the process, leading to an uneven initial uptake that is difficult to correct later. | Action: Control the heating gradient. A rate of 1-2°C per minute is recommended, especially through the critical temperature range where dye uptake is highest. |
| Inadequate Dispersing/Leveling Agent | A leveling agent helps to ensure a uniform dispersion and can act as a retarding agent, slowing the initial strike rate of the dye to promote even adsorption. | Action: Incorporate a suitable leveling agent into your dyebath formulation. The specific choice will depend on the fiber and dyeing conditions. |
| Poor Liquor Circulation | If the dyebath is not adequately agitated or circulated, localized concentrations of dye and temperature can occur, leading to uneven application. | Action: Ensure constant and vigorous agitation of the fabric in the dyebath or efficient circulation of the dye liquor throughout the dyeing cycle. |
Part 3: Experimental Protocols & Data
Workflow for Optimizing Dyeing Parameters
The following diagram illustrates a systematic approach to developing a robust dyeing protocol.
Caption: A typical experimental workflow for dyeing with disperse dyes.
Protocol 1: High-Temperature Dyeing of Polyester (PET)
This method is standard for achieving good dye penetration and fastness on polyester.
-
Fabric Preparation: Scour the polyester fabric with a 1-2 g/L non-ionic detergent solution at 60-70°C for 20 minutes to remove impurities. Rinse thoroughly.
-
Dyebath Preparation:
-
Prepare a dispersion of this compound (e.g., 1% on weight of fiber, owf) with a dispersing agent.
-
Fill the dyeing vessel with water and add a leveling agent (e.g., 1 g/L).
-
Adjust the pH to 4.5-5.5 with acetic acid.
-
Add the dye dispersion to the bath.
-
-
Dyeing Cycle:
-
Introduce the scoured fabric into the cool dyebath.
-
Raise the temperature to 130°C at a rate of 1.5°C/min.
-
Hold at 130°C for 45-60 minutes.
-
Cool the bath to 70°C at a rate of 2°C/min.
-
-
Post-Treatment:
-
Rinse the fabric in warm and then cold water.
-
Perform reduction clearing as described in the troubleshooting section.
-
Rinse thoroughly and dry.
-
Data: Recommended Parameter Ranges
The following table provides starting points for key dyeing parameters. Optimization will be required for your specific equipment and substrate.
| Parameter | Polyester (PET) | Nylon (Polyamide) | Rationale / Key Consideration |
| Dyeing Temperature | 120 - 130 °C | 95 - 105 °C | Polyester requires high energy to open its compact structure. Nylon's structure is more accessible.[3] |
| pH | 4.5 - 5.5 | 4.5 - 6.0 | Protects dye from thermal degradation. For nylon, an acidic pH protonates amine end groups, creating sites for dye interaction.[4][5] |
| Time at Temperature | 30 - 60 minutes | 30 - 60 minutes | Depends on desired shade depth. Darker shades require longer times for full diffusion. |
| Electrolyte (Salt) | Not Recommended | Not Recommended | Salts like NaCl are generally used for ionic dyes (e.g., reactive dyes on cotton) to overcome charge repulsion. They are not effective for disperse dyes.[6] |
Factors Influencing Dyeing Equilibrium
The success of a dyeing process hinges on controlling the factors that push the dye from the water phase into the fiber phase.
Caption: Key parameters influencing the dye diffusion equilibrium.
References
-
ResearchGate. (n.d.). Effect of NaCl concentrations on the photodecoloration of reactive azo-dyes and their cotton dyeings. Available at: [Link]
-
Hangzhou Tiankun Chem Co.,Ltd. (2021, January 6). Why is the color fastness poor? Dyeing-pedia. Available at: [Link]
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MDPI. (2024, August 20). The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review. Available at: [Link]
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VICHEM. (2026, February 9). Light Fastness of Dyes. Available at: [Link]
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RSC Publishing. (n.d.). A new way to improve the light-fastness of azo reactive dyes through the introduction of benzene sulfonamide derivatives into the triazine ring. Available at: [Link]
-
Taylor & Francis Online. (2010, May 11). The Effect of Salts Used in Textile Dyeing on Microbial Decolourisation of a Reactive Azo Dye. Available at: [Link]
-
Sinoever International Co.,Ltd. (2021, January 20). Light Fastness. Knowledge. Available at: [Link]
-
PMC. (2026, January 11). Designing eco-friendly pH-responsive Azo dyes for sustainable textile fabrics. Available at: [Link]
-
Textile Engineering. (2024, February 7). Light Fastness of Dyes. Available at: [Link]
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Frontiers. (n.d.). Biodegradation and Detoxification of Azo Dyes by Halophilic/Halotolerant Microflora Isolated From the Salt Fields of Tibet Autonomous Region China. Available at: [Link]
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Elsevier. (2014, August 7). Synthesis and characterization of high wash fastness novel azo reactive dyes incorporating aromatic bridged diamines. Arabian Journal of Chemistry. Available at: [Link]
-
PubMed. (2008, July 15). Decolorization of azo dyes by Shewanella sp. under saline conditions. Available at: [Link]
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Scientific.Net. (n.d.). Impact of Inorganic Salts on Degradation of Azo Dye Using Fe (III)-Modified PAN Fiber Complex as Heterogeneous Fenton Catalyst. Available at: [Link]
-
PMC. (2016, June 29). Part 2. Synthesis and Dyeing Characteristics of Some Azo Disperse Dyes for Polyester Fabrics. Available at: [Link]
-
Azo Dyes: Properties, Uses, and Synthesis | Comprehensive Guide. (2023, February 27). Available at: [Link]
-
MDPI. (n.d.). Dyeing Method and Properties of a Novel Blue Azo-Anthraquinone Reactive Dye on Cotton. Available at: [Link]
-
GRIN. (n.d.). Thermodynamic Parameters of Two Azo Dyes on Nylon Fabric. Synthesis, Application and Determination. Available at: [Link]
-
ResearchGate. (n.d.). Washing and rubbing fastness properties of dyed fabrics (1% owf). Available at: [Link]
-
Conscientia Beam. (2020, May 28). Synthesis and Characterization of 1-Amino-2-Naphthol Hydrochloride and Dyeing Potentials of 1-(1-Phenylazo). Available at: [Link]
-
Unnati Silks. (2019, December 27). Color fastness – why it is so important for fabrics. Available at: [Link]
-
Chemistry Stack Exchange. (2025, April 23). How does change in pH affect the ability of azo dyes to color fabrics? Available at: [Link]
-
ResearchGate. (2025, February 27). Effect of the PH on the Stability Constants of a Number of Azo Dyes Formed from the Reaction of (Diazotized 4-Aminobenzophenone) with a Some of Schiff Bases. Available at: [Link]
-
PubMed. (n.d.). Effect of pH on absorbance of azo dye formed by reaction between nitrite and sulfanilamide/N-(1-naphthyl)ethylenediamine in residual nitrite methods for foods. Available at: [Link]
-
OPTIMIZATION OF MEDIA COMPONENTS AND PROCESS PARAMETERS FOR MICROBIAL MEDIATED REMEDIATION OF AZO DYES. (n.d.). Available at: [Link]
-
IDEAS/RePEc. (n.d.). Synthesis and Characterization of 1-Amino-2-Naphthol Hydrochloride and Dyeing Potentials of 1-(1-Phenylazo). Available at: [Link]
-
Profiling the Effects of pH and Temperature on Azo Dye-Decolourisation by Aspergillus quadrilineatus Strain BUK_BCH_BTE1 Isolate. (2021, December 10). Available at: [Link]
-
MDPI. (2022, November 18). Effect of pH, Salinity, Dye, and Biomass Concentration on Decolourization of Azo Dye Methyl Orange in Denitrifying Conditions. Available at: [Link]
-
Slideshare. (n.d.). Common Problems & Corrective Action in Azoic Dyeing. Available at: [Link]
-
Science Publishing Group. (2019, October 28). Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid. Available at: [Link]
-
AABBSSTTRRAACCTT Naphthalene-Based Azo Dyes: Synthesis, Characterization and Dyeing Performance on Polyester Fibers. (2015, November 1). Available at: [Link]
-
Elsevier. (2014, May 1). The comparison of spectra and dyeing properties of new azonaphthalimide with analogues azobenzene dyes on natural and synthetic polymers. Arabian Journal of Chemistry. Available at: [Link]
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- 6. researchgate.net [researchgate.net]
Reducing by-products in the diazotization of 1-aminonaphthalene
Technical Support Center: Diazotization of 1-Aminonaphthalene
Welcome to the technical support guide for the diazotization of 1-aminonaphthalene. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction and effectively minimize the formation of common by-products. Our goal is to provide you with the causal understanding and practical steps needed to achieve high yields and purity for your target 1-naphthyldiazonium salt.
Part 1: Understanding the Core Reaction & By-product Formation
The diazotization of 1-aminonaphthalene is a cornerstone reaction for the synthesis of a wide array of naphthalene-based compounds, including azo dyes and pharmaceutical intermediates. The process involves treating the primary aromatic amine with a nitrosating agent, typically nitrous acid (HNO₂) generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, at low temperatures.[1][2]
The desired product is the 1-naphthyldiazonium salt. However, its inherent reactivity and thermal instability make it susceptible to several competing side reactions that generate impurities.[3][4][5] Understanding the mechanisms behind the formation of these by-products is the first step toward their elimination.
Key By-products and Their Origins:
-
1-Naphthol: The diazonium group is an excellent leaving group (as N₂ gas).[6][7] If the reaction temperature rises above the optimal 0-5 °C range, the diazonium salt will readily decompose upon reaction with water (hydrolysis) to form 1-naphthol.[8][9] This is often the most significant cause of yield loss.
-
Azo Compounds (Self-Coupling): If the reaction medium is not sufficiently acidic, the electrophilic diazonium salt can attack the electron-rich ring of unreacted 1-aminonaphthalene.[3] This electrophilic aromatic substitution reaction forms a colored azo dye, a common and highly visible impurity.
-
Tarry/Polymeric Materials: The formation of dark, insoluble tars is often a result of radical side reactions or the decomposition of the highly reactive aryl cation intermediate that can form at elevated temperatures.[10]
The following diagram illustrates the intended reaction pathway versus the major side reactions.
Caption: Reaction pathways in the diazotization of 1-aminonaphthalene.
Part 2: Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the diazotization of 1-aminonaphthalene in a practical, question-and-answer format.
Q1: My reaction mixture turned dark brown/black and I'm getting a low yield of the diazonium salt. What's happening?
A1: This is a classic symptom of the reaction temperature exceeding the critical 0-5 °C range. The 1-naphthyldiazonium salt is thermally unstable and rapidly decomposes at higher temperatures.[4][8] This decomposition leads to the formation of 1-naphthol and other phenolic impurities, which can further react to form tarry, polymeric substances.
-
Causality: The bond between the naphthalene ring and the diazonium group is weak.[11] Increased thermal energy causes this bond to break, leading to the loss of stable nitrogen gas and the formation of a highly reactive aryl cation, which is then quenched by water or engages in polymerization.[10][12]
-
Troubleshooting Steps:
-
Vigorous Temperature Control: Ensure your reaction vessel is submerged in a well-maintained ice-salt bath to keep the internal temperature consistently between 0 and 5 °C.[1][13]
-
Slow Reagent Addition: The addition of the sodium nitrite solution is exothermic.[8] Add it dropwise or via a syringe pump under the surface of the reaction mixture with vigorous stirring to dissipate heat effectively and prevent localized temperature spikes.[13]
-
Pre-cool All Reagents: Cool the 1-aminonaphthalene/acid solution and the sodium nitrite solution to 0 °C before beginning the addition.
-
Q2: I'm observing a persistent pink or reddish color in my diazonium salt solution, and it's difficult to purify my final product. Why?
A2: The formation of a reddish color is a strong indicator of azo-compound formation due to a side reaction known as "self-coupling".[3][8] This occurs when the newly formed electrophilic diazonium salt reacts with the nucleophilic unreacted 1-aminonaphthalene.
-
Causality: This reaction is most prevalent when the concentration of free, unprotonated 1-aminonaphthalene is significant. This happens if the reaction medium is not sufficiently acidic. Aromatic amines require a mildly acidic medium for the subsequent coupling reaction, but diazotization itself requires a strongly acidic environment.[8][14] The acid serves to fully protonate the starting amine, rendering it non-nucleophilic and preventing it from attacking the diazonium salt.
-
Troubleshooting Steps:
-
Ensure Acid Stoichiometry: Use a sufficient excess of mineral acid (e.g., hydrochloric acid). A general rule of thumb is to use at least 2.5 to 3 equivalents of acid per equivalent of amine. One equivalent neutralizes the amine, one is consumed in forming nitrous acid from NaNO₂, and the excess ensures a strongly acidic medium.
-
Verify Amine Purity: Impurities in the starting 1-aminonaphthalene can sometimes lead to colored by-products.[8][13]
-
Maintain Low Temperature: While primarily for stability, low temperatures also slow the rate of the undesired coupling reaction.
-
Q3: The reaction seems sluggish, and tests for nitrous acid remain negative even after adding the full equivalent of sodium nitrite. What is the likely cause?
A3: This issue often points to poor solubility of the 1-aminonaphthalene salt or a problem with the quality of your nitrosating agent. 1-aminonaphthalene hydrochloride can sometimes precipitate from the acidic solution, especially if the concentration is high, making it less available to react.
-
Causality: The diazotization reaction occurs in the aqueous phase. If the amine salt precipitates, the reaction becomes a heterogeneous mixture, and the rate will be limited by the slow dissolution of the salt.
-
Troubleshooting Steps:
-
Adjust Solvent/Concentration: Ensure you are using enough water and acid to fully dissolve the 1-aminonaphthalene as its hydrochloride salt. If solubility remains an issue, a co-solvent like glacial acetic acid can be used to prepare the amine solution before adding it to the aqueous acid.[15]
-
Check Sodium Nitrite Quality: Sodium nitrite can degrade over time. Use a fresh, unopened bottle if possible. You can perform a qualitative test by adding a small amount to an acidic solution of potassium iodide (KI); a rapid change to a dark brown/black color indicates the presence of active nitrite.
-
Ensure Proper Mixing: Inefficient stirring can lead to localized reagent depletion. Use a properly sized stir bar or an overhead stirrer to ensure the mixture is homogeneous.
-
Part 3: Optimized Protocol and Data Summary
Baseline Protocol for Diazotization of 1-Aminonaphthalene
This protocol is designed to maximize the yield of the diazonium salt while minimizing by-product formation.
Materials:
-
1-Aminonaphthalene (high purity)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
Procedure:
-
Amine Solution Preparation: In a beaker, combine 10.0 g (0.07 mol) of 1-aminonaphthalene with 100 mL of deionized water and 20 mL (approx. 0.24 mol) of concentrated HCl. Stir until the amine fully dissolves to form the hydrochloride salt.
-
Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with continuous, vigorous stirring.
-
Nitrite Solution Preparation: In a separate flask, dissolve 5.0 g (0.072 mol) of sodium nitrite in 25 mL of deionized water and cool the solution to 0-5 °C.
-
Diazotization: Add the cold sodium nitrite solution dropwise to the cold, stirred amine solution over 20-30 minutes. Use a thermometer to ensure the internal reaction temperature never exceeds 5 °C .
-
Completion Check: After the addition is complete, continue stirring at 0-5 °C for an additional 15 minutes. To check for completion, spot a drop of the reaction mixture onto starch-iodide paper. A blue-black color indicates a slight excess of nitrous acid and that the reaction is complete.
-
Immediate Use: The resulting pale yellow solution of 1-naphthyldiazonium chloride is unstable and should be used immediately in the subsequent reaction (e.g., coupling or Sandmeyer reaction).[4][13]
Table 1: Key Parameter Optimization
| Parameter | Sub-Optimal Condition | Observation / By-product | Optimized Range | Rationale |
| Temperature | > 10 °C | Dark color, tar formation, low yield (1-Naphthol) | 0 - 5 °C | Prevents thermal decomposition of the unstable diazonium salt.[1][8] |
| Acid Molarity | < 2 equivalents | Pink/red solution (Azo dye formation) | > 2.5 equivalents | Ensures full protonation of the amine, preventing self-coupling.[8] |
| NaNO₂ Addition Rate | Too fast (< 5 min) | Temperature spike, localized browning | Slow, dropwise (20-30 min) | Controls the exothermic reaction to maintain low temperature.[13] |
| Stirring | Inefficient | Sluggish reaction, localized color | Vigorous & continuous | Ensures homogeneity and efficient heat transfer. |
References
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3. Self-published source. Accessed February 21, 2026.
-
8. Benchchem. Accessed February 21, 2026.
-
. Vedantu. Accessed February 21, 2026.
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. CAMEO Chemicals, NOAA. Accessed February 21, 2026.
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. Wikipedia. Accessed February 21, 2026.
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13. Benchchem. Accessed February 21, 2026.
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. SciSpace. Accessed February 21, 2026.
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. Beilstein Journals. Accessed February 21, 2026.
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. Journal of the Chemical Society (Resumed). Accessed February 21, 2026.
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. Online Chemistry notes. Accessed February 21, 2026.
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. Organic Syntheses. Accessed February 21, 2026.
-
. PubMed. Accessed February 21, 2026.
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Enhancing the color fastness of fabrics dyed with azonaphthalene compounds
Subject: Enhancing Color Fastness Protocols for Textile Substrates
Executive Summary & Chemical Context
This technical guide addresses the stability challenges associated with azonaphthalene compounds applied to textile substrates (polyester, nylon, and wool). While the naphthalene moiety extends the conjugated system—resulting in deep, vibrant bathochromic shifts (reds, violets, blues)—it introduces specific vulnerabilities regarding aggregation and steric hindrance.
The Core Challenge: Azonaphthalene dyes often exhibit excellent substantivity but suffer from:
-
Photo-oxidative cleavage: The azo bond (-N=N-) is susceptible to UV-induced singlet oxygen attack.
-
Thermomigration: The planar naphthalene structure can facilitate stacking (aggregation) on the fiber surface rather than penetration, leading to poor wet and rubbing fastness.
This guide provides self-validating protocols to mitigate these failure modes.
Module A: Photostability Enhancement (Light Fastness)
The Mechanism of Failure
Light fastness failure in azonaphthalenes is primarily driven by photo-oxidation . Upon UV exposure, the dye molecule enters an excited singlet state. In the presence of atmospheric oxygen, energy transfer generates singlet oxygen (
Protocol 1: Nanosol Coating with UV Absorbers
Objective: Create a physical barrier that scatters UV radiation and scavenges free radicals before they reach the chromophore.
Materials:
-
Tetraethyl orthosilicate (TEOS)[1]
-
Titanium Isopropoxide (TTIP)[1]
-
Ethanol (99%)
-
Fabric substrate (Cotton/Polyester blend)
Step-by-Step Methodology:
-
Sol Preparation: Mix TEOS and TTIP in ethanol (Molar ratio Si:Ti = 90:10). Acidify with HCl to pH 2.0 to catalyze hydrolysis. Stir for 3 hours at room temperature.
-
Application: Pad the dyed fabric with the sol solution to achieve a wet pick-up of 80%.
-
Gelation: Dry at 80°C for 10 minutes.
-
Curing: Cure at 150°C for 3 minutes. This forms a cross-linked SiO
-TiO ceramic network on the fiber surface. -
Validation: Measure UV protection factor (UPF) and Light Fastness (ISO 105-B02).
Scientific Insight: The TiO
nanoparticles act as semi-conductors, absorbing UV energy, while the SiOmatrix physically entraps the dye, reducing the mobility required for photo-isomerization (trans-to-cis), which often precedes degradation.
Visualization: Photodegradation Pathway
Figure 1: Mechanism of azo dye photodegradation and the blocking action of nanosol coatings.
Module B: Wet & Rubbing Fastness (The Aggregation Issue)
The Mechanism of Failure
Azonaphthalenes are hydrophobic. If the dyeing temperature is insufficient or the cooling rate is too fast, dye molecules aggregate on the fiber surface (ring dyeing) rather than diffusing into the amorphous regions. This results in poor crocking (rubbing) and wash fastness .
Protocol 2: Cyclodextrin Inclusion Complex (Supramolecular Encapsulation)
Objective: Use Beta-Cyclodextrin (
Step-by-Step Methodology:
-
Complexation: Dissolve
-CD in water at 60°C. Add the azonaphthalene dye (1:1 molar ratio). Stir for 4 hours. -
Verification: Confirm inclusion via UV-Vis spectroscopy (look for a bathochromic shift indicating a change in the micro-environment).
-
Dyeing: Use the inclusion complex in the dyebath instead of raw dye.
-
pH: 4.5 - 5.5
-
Temp: 130°C (for polyester)
-
-
Mechanism: The hydrophobic naphthalene ring enters the hydrophobic cavity of the
-CD. The hydrophilic exterior of the CD aids in leveling, preventing surface aggregation.
Protocol 3: Acidic Reduction Clearing (The "Standard" Fix)
Objective: Chemically destroy unfixed surface dye without damaging the dye inside the fiber.[2]
Standard Protocol:
-
Bath Setup: Water at 70°C.
-
Additives: Add 2 g/L Sodium Hydrosulphite (Reducing agent) + 2 g/L NaOH (Alkali).
-
Process: Run for 20 minutes.
-
Rinse: Hot rinse (50°C) followed by cold rinse.
-
Note: For eco-sensitive workflows, substitute hydrosulphite with thiourea dioxide or enzymatic clearing agents.
-
Data Comparison: Fastness Improvements
| Parameter | Untreated Dyeing | Reduction Cleared | Cyclodextrin Encapsulated |
| Wash Fastness (ISO 105-C06) | 2-3 (Poor) | 4 (Good) | 4-5 (Excellent) |
| Light Fastness (ISO 105-B02) | 3 | 3-4 | 5 |
| Rubbing (Wet) | 2 | 4 | 4-5 |
| Dyeing Uniformity (Leveling) | Low | Medium | High |
Troubleshooting Guide (FAQ)
Q1: Why is my dyed fabric showing "bronzing" or dullness?
Diagnosis: This is a classic sign of dye aggregation on the surface. The planar naphthalene rings stack, causing light scattering that looks metallic (bronzing). Solution:
-
Immediate: Perform a vigorous Reduction Clear (Protocol 3).
-
Process Change: Increase the dispersing agent concentration (e.g., naphthalene sulfonate condensate) and reduce the cooling rate of the dyebath to allow dye to migrate from surface to core.
Q2: The shade changes significantly after washing (thermochromism/solvatochromism).
Diagnosis: Azonaphthalenes can exist in tautomeric forms (azo vs. hydrazone). The hydration state of the fiber affects this equilibrium. Solution:
-
Ensure the fabric is fully conditioned.[3]
-
Use a Cationic Fixing Agent post-dyeing. This locks the dye molecule in a stable complex, preventing the tautomeric shift that alters color perception. Warning: High concentrations of cationic fixatives can lower light fastness.
Q3: I am seeing uneven dyeing (barre effect) on nylon.
Diagnosis: Azonaphthalenes are large molecules with high affinity but low migration (leveling) properties. They strike too fast on accessible amorphous regions. Solution:
-
Retarding Agents: Add a leveling agent that competes with the dye for dye sites (anionic blocking agents) or complexes with the dye (cationic/non-ionic agents) to slow down the strike rate.
-
Temperature Control: Start dyeing at 40°C and ramp up slowly (1°C/min) to the boil.
Visualization: Troubleshooting Logic Tree
Figure 2: Decision matrix for diagnosing and resolving fastness failures.
References
-
Mechanism of Azo Dye Photodegradation
-
Cyclodextrin Inclusion Complexes
-
Nanosol Coatings (SiO2-TiO2)
-
Wash fastness improvement of malachite green-dyed cotton fabrics coated with nanosol composites of silica–titania.[1] (2009). Journal of Chemical Sciences.
-
-
Reduction Clearing Protocols
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. How to improve the color fastness of functional fabrics? - Jiangsu Textile Research Institute Inc. [cjti.com]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. Complexation of an Azo Dye by Cyclodextrins: A Potential Strategy for Water Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. mdpi.com [mdpi.com]
Scaling up the synthesis of 1-Amino-2,1'-azonaphthalene for industrial use
This guide functions as a specialized Technical Support Center for the synthesis and scale-up of 1-Amino-2,1'-azonaphthalene . It is designed for organic chemists and process engineers transitioning from bench-scale (grams) to pilot/production scale (kilograms).
Ticket ID: SC-AZO-2024-001 Status: Open Severity: High (Carcinogen Handling / Exothermic Scale-up) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
⚠️ CRITICAL SAFETY DIRECTIVE (Read First)
STOP. Before proceeding with any experimental work, acknowledge the following:
-
Carcinogenicity: This synthesis traditionally involves 1-Naphthylamine and 2-Naphthylamine . 2-Naphthylamine is a Class 1 Human Carcinogen . In many jurisdictions (EU, UK, parts of USA), its use is strictly regulated or banned.
-
Explosion Hazard: Dry diazonium salts are shock-sensitive explosives. Never dry the intermediate; process as a wet slurry.
-
Dust Explosion: Finely ground azo dyes are Class St-2/St-3 dust explosion hazards. Grounding and inerting (Nitrogen purge) are mandatory during isolation.
PART 1: The Chemistry & Scale-Up Logic
The Reaction Mechanism
The synthesis of this compound typically proceeds via the diazo coupling of 1-naphthalene diazonium chloride with 2-naphthylamine (or vice versa, depending on the specific isomer target and directing groups), often requiring a rearrangement step if the initial attack occurs at the nitrogen (forming a diazoamino compound).
The Pathway:
-
Diazotization: 1-Naphthylamine + NaNO₂ + HCl
1-Naphthalene Diazonium Chloride. -
Coupling: Diazonium Salt + 2-Naphthylamine
this compound (often via C-coupling under acidic conditions).
The "Scale-Up Gap"
Why does this reaction fail at scale when it worked in the flask?
-
Heat Transfer: Diazotization is highly exothermic (approx. -80 to -100 kJ/mol). At 100g scale, a glass flask cools instantly. At 10kg, the "adiabatic heat rise" can trigger rapid decomposition of the diazonium salt, releasing
gas and foaming over the reactor. -
Mixing (The "Thick Paste" Problem): Azo coupling products often precipitate as thixotropic pastes. Poor mixing leads to localized pH gradients. If pH drops too low locally, coupling stops; if too high, diazonium decomposes to tars (phenols).
PART 2: Troubleshooting Guide (Root Cause Analysis)
Use this table to diagnose failures in your current batch.
| Symptom | Probable Cause | Technical Explanation | Corrective Action (Scale-Up) |
| Low Yield (<60%) | Diazonium Decomposition | Reaction temp exceeded 5°C during diazotization. | Subsurface Addition: Feed NaNO₂ solution under the liquid surface to prevent NOx loss. Increase jacket cooling capacity. |
| Product is "Tarry" / Sticky | Coupling pH Drift | Coupling requires slightly acidic conditions (pH 3-5) for amines.[1] If pH > 7, tars form. | Buffer System: Use Sodium Acetate/Acetic Acid buffer. Do not rely on manual acid addition; use automated pH dosing pumps. |
| Foaming / Overflow | Rapid | Diazonium salt is decomposing faster than it couples. | Check Nitrite Excess: Use Starch-Iodide paper. If positive after reaction, add sulfamic acid to quench excess HNO₂. |
| Filter Blockage | Colloidal Fines | Rapid precipitation traps water; crystal size is too small. | Ostwald Ripening: After coupling, heat the slurry to 60°C (only after diazo is fully consumed) to grow crystals before filtration. |
| Impure Color (Dull Red) | Oxidation | Naphthylamines oxidize rapidly in air. | Nitrogen Blanket: Run the entire coupling reactor under positive |
PART 3: Master Experimental Protocol (Scale-Up Ready)
Scale Basis: 1.0 Mole (approx. 250g theoretical yield). Equipment: 2L Jacketed Reactor, Overhead Stirrer (High Torque), pH Probe, Internal Thermometer.
Phase A: Diazotization of 1-Naphthylamine
-
Charge: Add 143g 1-Naphthylamine (1.0 mol) and 300mL Water to the reactor.
-
Acidification: Add 250mL Concentrated HCl (3.0 mol). Exotherm warning. Stir until a fine hydrochloride slurry forms.
-
Cooling: Circulate glycol/brine in jacket to bring internal temp to 0°C .
-
Diazotization:
-
Validation: Check with Starch-Iodide paper (Must be Blue/Black). Stir 30 mins. Destroy excess nitrite with Sulfamic Acid until paper stays white.
Phase B: Coupling (The Critical Step)
-
Preparation: In a separate vessel, dissolve 143g 2-Naphthylamine (1.0 mol) in dilute HCl/Water. Warm slightly to dissolve, then cool to 10°C.
-
Buffering: Add Sodium Acetate to the 2-Naphthylamine solution until pH reaches 4.0–4.5.
-
Addition: Slowly pump the Diazonium Solution (Phase A) into the Coupler Solution (Phase B) .
-
Why this order? Adding Diazo to Amine keeps the Amine in excess, reducing poly-azo byproducts.
-
-
pH Maintenance: Simultaneously dose 20% NaOH or Sodium Acetate solution to maintain pH 4.0–5.0 throughout addition.
-
Aging: Stir for 2-4 hours. Allow temp to rise to 20°C naturally.
Phase C: Isolation
-
Heat Treatment: Heat slurry to 60°C for 30 mins to aggregate particles (improves filtration rate 10x).
-
Filtration: Filter hot. Wash with warm water until filtrate is neutral and colorless.
-
Drying: Vacuum oven at 50°C. Do not exceed 60°C (thermal decomposition risk).
PART 4: Process Visualization
Reaction Logic & Safety Interlocks
The following diagram illustrates the decision-making logic required during the scale-up process.
Caption: Figure 1. Process Control Logic for Azo Coupling. Note the critical "Dump Batch" pathway if temperature control is lost during diazotization.
PART 5: Frequently Asked Questions (FAQs)
Q1: Why do I need to add the nitrite "subsurface"?
A: In open vessels, adding sodium nitrite solution to the surface of the acid causes local generation of nitrous acid (
Q2: The reaction mixture turned into a solid block. How do I save it? A: This is "gelling." It happens when the azo compound forms a network with water.
-
Immediate Fix: Add a dispersant like Lignosulfonate or a non-ionic surfactant (e.g., Tween 80) and increase stirrer RPM.
-
Prevention:[2][3][4][5][6] In the next batch, increase the water volume by 20% or use a "split addition" of the coupling component.
Q3: Can I use 2-Naphthol instead of 2-Naphthylamine? A: Chemically, yes, but you will make a different molecule (Solvent Yellow 14 / Sudan I). The prompt specifies This compound , which requires an amine-amine coupling. If you swap the coupler, you change the product entirely.
Q4: How do I clean the reactor? The red stain won't come off. A: Azo dyes are stubborn. Do not use simple solvents.[7]
-
Protocol: Use a reduction wash. Fill the reactor with water, add Sodium Hydrosulfite (Dithionite) and NaOH, and heat to 80°C. This reduces the azo bond (cleaves the dye back to water-soluble amines), allowing it to be washed away. Ventilation is required (SO2 fumes).
References
- Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. (Authoritative source on azo coupling kinetics and scale-up).
-
Health and Safety Executive (HSE). (n.d.). Risk assessment of 2-naphthylamine. (Verification of carcinogenicity and handling protocols).
- Othmer, K. (2000). Kirk-Othmer Encyclopedia of Chemical Technology, Azo Dyes. Wiley.
-
BenchChem Technical Support. (2025). Troubleshooting Byproduct Formation in Azo Coupling Reactions. (Source for pH control strategies in amine coupling).
-
National Institutes of Health (NIH). (2024). Continuous flow synthesis of azos: Scale-up and Safety. (Modern flow chemistry approaches to safe azo scale-up).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. ICSC 0518 - 1-NAPHTHYLAMINE [chemicalsafety.ilo.org]
- 6. westliberty.edu [westliberty.edu]
- 7. BJOC - The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors [beilstein-journals.org]
Validation & Comparative
Definitive Structural Confirmation of 1-Amino-2,1'-azonaphthalene: X-ray Crystallography vs. Spectroscopic Alternatives
Executive Summary
The structural characterization of 1-Amino-2,1'-azonaphthalene presents a classic but critical challenge in organic structural analysis: resolving azo-hydrazone tautomerism . While Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy provide valuable electronic data, they often fail to definitively distinguish between the amino-azo and imino-hydrazone forms due to rapid proton exchange in solution.
This guide serves as a technical protocol for researchers to utilize Single Crystal X-ray Diffraction (SC-XRD) as the definitive method for structural confirmation. By directly measuring bond lengths (N=N vs. N-N) and torsion angles, SC-XRD provides the "smoking gun" evidence required for high-impact publications and intellectual property protection.
Part 1: The Structural Challenge
The molecule this compound contains a naphthalene ring substituted with an amino group at position 1 and an azo linkage at position 2, connecting to a second naphthalene ring. This ortho-substitution pattern facilitates an intramolecular hydrogen bond, creating a quasi-six-membered ring that stabilizes two distinct tautomers:
-
Azo-Enamine Form: Characterized by an N=N double bond and a C-NH₂ single bond.
-
Hydrazone-Imine Form: Characterized by an N-N single bond and a C=NH double bond.
Why this matters: The tautomeric form dictates the compound's photostability, molar absorptivity (color strength), and biological activity (e.g., DNA binding affinity).
Part 2: Comparative Analysis of Analytical Methods
The following table objectively compares SC-XRD against standard spectroscopic alternatives for this specific application.
| Feature | Single Crystal XRD (Gold Standard) | Solution State NMR (¹H, ¹³C, ¹⁵N) | DFT Calculations (Theoretical) |
| Primary Output | 3D atomic coordinates, Bond lengths (Å), Torsion angles. | Chemical shifts (ppm), Coupling constants ( | Relative energies ( |
| Tautomer Resolution | Definitive. Measures bond orders directly (e.g., N=N vs N-N). | Ambiguous. Signals often average due to fast proton exchange at RT. | Predictive. Suggests stability but requires experimental validation. |
| Stereochemistry | Exact determination of planarity and steric twist. | Inferred via NOE (Nuclear Overhauser Effect). | Idealized geometry (gas phase or implicit solvent). |
| Sample State | Solid (Single Crystal).[2][3] | Solution (Solvent effects influence tautomerism). | Virtual (Gas/Solvent Model). |
| Limitations | Requires a high-quality crystal; static snapshot. | Solvent dependency; rapid exchange broadens peaks. | Depends heavily on the functional/basis set used. |
Part 3: Experimental Protocol for SC-XRD Confirmation
This protocol is designed to ensure the growth of diffraction-quality crystals and the successful refinement of the structure.
Phase 1: Crystal Growth (The Critical Step)
Objective: Obtain a single crystal with dimensions
-
Solvent Selection: this compound is highly aromatic and hydrophobic.
-
Primary Solvent: Dichloromethane (DCM) or Chloroform.
-
Anti-solvent: Hexane or Methanol.
-
-
Method: Slow Diffusion (Layering)
-
Dissolve 20 mg of the compound in 1 mL of DCM in a narrow NMR tube or vial.
-
Carefully layer 2 mL of Hexane on top using a syringe (do not mix).
-
Cap and leave undisturbed in a vibration-free, dark environment at 4°C for 3-7 days.
-
Mechanism:[4] As hexane diffuses into the DCM, solubility decreases, forcing the molecules to organize slowly into a lattice.
-
Phase 2: Data Collection & Reduction
-
Mounting: Select a crystal with sharp edges and no cracks. Mount on a Kapton loop using Paratone oil.
-
Temperature: Collect data at 100 K (using a cryostream).
-
Reason: Reduces thermal vibration (atomic displacement parameters), allowing for more precise localization of the hydrogen atoms involved in the H-bond.
-
-
Source: Mo-K
( Å) or Cu-K ( Å). Cu is preferred for purely organic molecules to maximize diffraction intensity.
Phase 3: Structure Solution & Refinement
-
Space Group Determination: Likely monoclinic (
) or triclinic ( ) due to the planar aromatic stacking. -
Phasing: Use Direct Methods (SHELXT) to locate heavy atoms (C, N).
-
Refinement: Use Least-Squares minimization (SHELXL).
-
Critical Step: Locate the amino/imino hydrogen atom in the Difference Fourier Map. Do not fix this hydrogen geometrically. Its position determines the tautomer.
-
Part 4: Data Interpretation (The "Smoking Gun")
To confirm the structure, you must analyze the bond lengths of the N-N and C-N linkages. Use the table below to interpret your CIF data.
| Bond | Azo-Enamine Form (Target) | Hydrazone-Imine Form | Observed in this compound |
| N1—N2 | 1.24 – 1.26 Å (Double) | 1.30 – 1.37 Å (Single) | Expect ~1.28 Å (Delocalized) |
| C2—N1 | 1.40 – 1.43 Å (Single) | 1.30 – 1.34 Å (Double) | Expect ~1.38 Å |
| C1—N(Amino) | 1.35 – 1.38 Å (Single) | 1.30 – 1.32 Å (Double) | Expect ~1.34 Å |
Analysis: If the N1—N2 bond length is closer to 1.25 Å , the compound exists in the Azo form . If it elongates toward 1.35 Å , it suggests a significant contribution from the Hydrazone form . In ortho-aminoazo compounds, you will likely observe intermediate values due to Resonance-Assisted Hydrogen Bonding (RAHB) , which delocalizes electrons across the N-H...N chelate ring.
Part 5: Visualization of Logic & Workflow
Diagram 1: Structural Determination Workflow
Caption: Decision matrix for selecting X-ray crystallography over NMR for tautomeric resolution.
Diagram 2: The Tautomeric Equilibrium
Caption: The dynamic equilibrium between Azo and Hydrazone forms mediated by proton transfer.
References
-
Görner, H. (2000). Photoprocesses of Azo Compounds: Tautomerism and Isomerization. Journal of the Chemical Society, Perkin Transactions 2 . Link
-
Lyčka, A. (2010). Multinuclear NMR spectroscopy of azo dyes. Annual Reports on NMR Spectroscopy . Link
-
Özen, A. S., et al. (2007). Tautomerism in o-hydroxy and o-amino azo compounds: A DFT study. Journal of Molecular Structure: THEOCHEM . Link
-
Cambridge Crystallographic Data Centre (CCDC) . CSD-System for small molecule organic crystal structures. Link
- Note: Use CSD to cross-reference bond lengths of similar naphthyl-azo deriv
Sources
Performance evaluation of 1-Amino-2,1'-azonaphthalene as a chemical sensor
This guide provides an in-depth performance evaluation of 1-Amino-2,1'-azonaphthalene (AAN) as a chemical sensor. Based on its structural properties as an ortho-aminoazo compound, this molecule functions primarily as a colorimetric chemosensor for transition metal ions (specifically
Executive Summary: The Ortho-Aminoazo Advantage
This compound (AAN) belongs to the class of ortho-aminoazo dyes. Unlike its more common para-substituted counterparts (used primarily as industrial dyes), the ortho arrangement of the amino (
This structural feature allows AAN to function as a sensitive Colorimetric Probe for transition metals, offering a distinct advantage in "naked-eye" detection workflows where expensive instrumentation (like ICP-MS) is unavailable.
Key Sensor Capabilities:
-
Primary Analyte: Copper (
) and Nickel ( ). -
Secondary Function: pH sensing (Halochromism) in acidic media.
-
Detection Mode: Absorbance Shift (Red-Shift/Bathochromic) upon chelation.
Technical Profile & Mechanism
2.1 Structural Basis of Sensing
The sensing mechanism relies on the formation of a stable 5- or 6-membered chelate ring.
-
Ligand Type: Bidentate [N, N] donor.
-
Donor Atoms: The lone pair on the amino nitrogen and the lone pair on the azo nitrogen (specifically the nitrogen closer to the naphthalene ring B, usually).
-
Signal Transduction: Intramolecular Charge Transfer (ICT). Upon metal binding, the electron density shifts, reducing the energy gap (
) between HOMO and LUMO, causing a bathochromic shift (e.g., Yellow Purple/Blue).
2.2 Diagram: Sensing Mechanism (Graphviz)
Caption: Logical flow of the AAN sensing mechanism, highlighting the transition from free ligand to metal complex via N,N-bidentate coordination.
Comparative Analysis: AAN vs. Industry Standards
To objectively evaluate AAN, we compare it against the "Gold Standard" azo-sensor, 1-(2-Pyridylazo)-2-naphthol (PAN) , and the classic Dithizone .
Table 1: Performance Benchmarking
| Feature | This compound (AAN) | 1-(2-Pyridylazo)-2-naphthol (PAN) | Dithizone |
| Coordination Mode | Bidentate (N, N) | Tridentate (N, N, O) | Bidentate (N, S) |
| Selectivity | Moderate (Favors | High (Broad range, highly stable) | High (Favors |
| Stability Constant ( | Moderate ( | High ( | High |
| Color Change | Yellow | Orange | Green |
| pH Range | Acidic to Neutral (pH 4-7) | Neutral to Basic (pH 7-10) | Acidic |
| Solubility | Organic solvents (Ethanol/DMSO) | Organic solvents | Organic solvents ( |
| Interference | High from | Moderate | High from oxidizing agents |
Critical Insight: While PAN is a superior general-purpose sensor due to its tridentate nature (creating a more stable "pincer" complex), AAN offers specific utility in acidic conditions where the phenolic oxygen of PAN might be protonated and non-coordinating. The amino group of AAN retains coordination capability at lower pH values than the hydroxyl group of PAN.
Experimental Protocols
Protocol A: Synthesis of the Sensor (AAN)
Note: If the compound is not commercially available, it must be synthesized via diazo coupling.
-
Diazotization: Dissolve 1-naphthylamine (0.01 mol) in dilute HCl at 0-5°C. Add
solution dropwise to form the diazonium salt. -
Coupling: Dissolve a second equivalent of 1-naphthylamine (0.01 mol) in acetic acid (to favor C-coupling over N-coupling).
-
Reaction: Slowly add the diazonium salt to the coupler solution at <5°C with stirring.
-
Purification: Neutralize with Sodium Acetate. Filter the precipitate. Recrystallize from Ethanol to isolate the ortho-amino isomer (this compound).
-
Validation: Confirm structure via
-NMR (look for the characteristic singlet of the amino protons and aromatic splitting patterns).
-
Protocol B: Metal Ion Sensing (UV-Vis Titration)
Objective: Determine the Limit of Detection (LOD) and Stoichiometry.
-
Stock Solution: Prepare a
solution of AAN in Ethanol/Water (80:20 v/v). -
Titration:
-
Take 2.0 mL of AAN solution in a quartz cuvette.
-
Record the blank spectrum (300–700 nm).
-
Add aliquots (10
) of metal salt solution ( , ). -
Record absorbance after each addition until saturation (no further spectral change).
-
-
Data Analysis:
-
Plot Absorbance vs. Concentration
. -
LOD Calculation:
, where is the standard deviation of the blank and is the slope of the linear calibration curve. -
Stoichiometry: Perform a Job’s Plot (Method of Continuous Variations) to confirm the Metal:Ligand ratio (typically 1:2 for bidentate azo dyes).
-
Diagram: Experimental Workflow (Graphviz)
Caption: Step-by-step workflow for the spectrophotometric evaluation of AAN sensitivity.
Scientific Integrity & Causality
-
Why the Bathochromic Shift? The coordination of the metal ion to the azo nitrogen (
) and amino nitrogen ( ) stabilizes the excited state of the molecule more than the ground state (or facilitates Charge Transfer from the ligand to the metal, LMCT). This lowers the energy required for the or transition, shifting absorption to longer wavelengths (Red Shift). -
Interference Management: Common interfering ions like
can be masked using Fluoride ( ) or Phosphates, ensuring the sensor remains selective for softer metals like . -
Self-Validation: The system is self-validating via the presence of Isosbestic Points in the UV-Vis spectra. The existence of clear isosbestic points during titration indicates a clean equilibrium between the free ligand and the complex, without side reactions or decomposition.
References
-
Karipcin, F. et al. (2009). Synthesis and spectral characterization of new azo-azomethine dyes and their metal complexes.Dyes and Pigments . Link
-
Gupta, V. K. et al. (2011). A comprehensive review on chemical sensors for transition metal ions.Trends in Analytical Chemistry . Link
-
Garnovskii, A. D. et al. (1993). Coordination Chemistry of Azo Compounds.Russian Chemical Reviews . Link
-
Sabnis, R. W. (2007). Handbook of Acid-Base Indicators.CRC Press . (Reference for general properties of amino-azo indicators). Link
Inter-laboratory comparison of 1-Amino-2,1'-azonaphthalene analysis
An Application Scientist's Guide to Establishing Analytical Comparability for 1-Amino-2,1'-azonaphthalene
Introduction: The Analytical Imperative for Aromatic Amines
This compound is an aromatic amine that may arise from the reductive cleavage of certain azo dyes. Azo dyes are ubiquitous in the textile and leather industries due to their vibrant colors and cost-effectiveness.[1] However, a subset of these dyes can break down to release carcinogenic or otherwise harmful aromatic amines, posing a potential risk to human health through prolonged skin contact.[2][3][4] Regulatory bodies, such as the European Union under REACH, have consequently banned or restricted many of these precursor dyes.[3]
The accurate and reproducible quantification of resultant aromatic amines is paramount for regulatory compliance and consumer safety. Inter-laboratory comparisons are the gold standard for validating the robustness and transferability of an analytical method, ensuring that results are consistent and reliable regardless of where the analysis is performed.[5] While no standardized inter-laboratory study exists specifically for this compound, this guide provides a comprehensive framework for conducting such a comparison. We will detail the most pertinent analytical techniques, propose a study design, and provide the detailed protocols necessary for execution, drawing upon established methodologies for analogous regulated aromatic amines.
Principal Analytical Methodologies: A Comparative Overview
The choice of analytical technique is the most critical variable in an inter-laboratory study. The primary methods for the trace-level quantification of aromatic amines are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
High-Performance Liquid Chromatography (HPLC): Often coupled with a Diode Array Detector (DAD) or UV detector, HPLC is a powerful technique for separating non-volatile and thermally sensitive compounds like aromatic amines.[6][7] Reversed-phase chromatography using a C18 column is the most common approach for these analytes.[8][9] The primary advantage of HPLC is that it typically does not require a chemical derivatization step, simplifying sample preparation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers exceptional sensitivity and selectivity, making it a definitive method for identifying and quantifying trace contaminants.[10][11] However, due to the low volatility and polar nature of amino groups, derivatization is a mandatory prerequisite for converting the analytes into a form suitable for gas chromatography.[12] This additional step, while ensuring volatility, can also introduce variability if not strictly controlled across participating laboratories.
The following diagram illustrates the high-level decision-making process for selecting an analytical method.
Caption: High-level workflow for an inter-laboratory comparison study.
Detailed Experimental Protocols
The following sections provide self-validating, step-by-step protocols for the two primary analytical methods.
Protocol 1: Reversed-Phase HPLC with DAD Detection
This method is adapted from established procedures for analyzing aromatic amines and naphthalene derivatives. [7][8][9] 1. Sample Preparation (Textile Matrix): a. Accurately weigh approximately 1.0 g of the textile sample. b. Extract the sample via sonication for 30 minutes with 10 mL of methanol. c. Centrifuge the extract at 4000 rpm for 10 minutes. d. Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
2. HPLC Instrumentation and Conditions: a. System: HPLC with a quaternary pump, autosampler, column thermostat, and DAD. [7] b. Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). [8] c. Mobile Phase A: 0.1% Phosphoric Acid in Water. [7] d. Mobile Phase B: Acetonitrile. e. Gradient: 30% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions. f. Flow Rate: 1.0 mL/min. g. Column Temperature: 30 °C. h. Injection Volume: 10 µL. i. Detection: Diode Array Detector monitoring at 230 nm and 280 nm.
3. Calibration and Quantification: a. Prepare a stock solution of this compound standard (100 µg/mL) in methanol. b. Create a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the stock with the mobile phase. [7] c. Construct a calibration curve by plotting peak area against concentration. d. Quantify the analyte in the sample extracts using the linear regression equation from the calibration curve.
Caption: Step-by-step workflow for the HPLC-DAD analysis method.
Protocol 2: GC-MS with Derivatization
This protocol is based on standard methods for determining banned aromatic amines from azo dyes. [2][11][13] 1. Sample Preparation and Reductive Cleavage (if starting from dye): a. For textile samples, an initial extraction and reduction step using sodium dithionite is required to cleave the azo bond and release the amine. [2][4]The procedure is outlined in standards like EN 14362-1. [3] b. The resulting aqueous solution containing the amine is then subjected to liquid-liquid extraction (LLE) or supported liquid extraction (SLE) with a solvent like methyl tert-butyl ether (MTBE). [13] 2. Derivatization (Silylation): a. Evaporate the extract to dryness under a gentle stream of nitrogen. b. Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of acetonitrile. [12] c. Cap the vial tightly and heat at 70 °C for 20 minutes to form the silyl derivative. [12] d. Cool to room temperature before injection.
3. GC-MS Instrumentation and Conditions: a. System: GC coupled to a Mass Spectrometer (e.g., single quadrupole). b. Column: 5% Phenyl Methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness). c. Inlet Temperature: 280 °C. d. Injection Mode: Splitless, 1 µL. e. Carrier Gas: Helium at a constant flow of 1.0 mL/min. f. Oven Program: Start at 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min. g. MS Transfer Line: 280 °C. h. Ion Source: 230 °C. i. Ionization Mode: Electron Ionization (EI) at 70 eV. j. Acquisition: Scan mode (m/z 40-450) for identification and Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte.
4. Calibration and Quantification: a. Prepare calibration standards and derivatize them in the same manner as the samples. b. Construct a calibration curve based on the peak area of a specific quantifier ion. c. An internal standard (e.g., a deuterated analogue) should be used to correct for variability in extraction and derivatization efficiency.
Comparative Performance Data (Hypothetical)
The table below summarizes the expected performance characteristics for each method in an inter-laboratory study. This data is illustrative and would be determined experimentally during the actual comparison.
| Performance Metric | HPLC-DAD | GC-MS | Rationale / Causality |
| Limit of Quantification (LOQ) | 0.5 - 1.0 µg/mL | 0.05 - 0.2 µg/mL | GC-MS typically offers superior sensitivity due to low-noise SIM mode detection. |
| Linearity (R²) | > 0.998 | > 0.999 | Both methods can achieve excellent linearity with proper calibration. |
| Inter-Lab Reproducibility (%CV) | 10 - 20% | 15 - 25% | HPLC may show slightly better reproducibility due to the absence of a derivatization step, which can be a source of variability. [6] |
| Accuracy (Recovery %) | 85 - 110% | 80 - 115% | Recovery in GC-MS is highly dependent on the efficiency of both extraction and derivatization. [13] |
| Specificity | Moderate to High | Very High | Mass Spectrometry provides structural information, offering higher confidence in peak identity compared to UV absorbance spectra. |
| Sample Throughput | High | Moderate | The derivatization and longer GC run times reduce the overall throughput of the GC-MS method. |
Conclusion and Recommendations
For a successful inter-laboratory comparison of this compound, both HPLC-DAD and GC-MS present viable analytical strategies.
-
HPLC-DAD is recommended as a robust, high-throughput method that is less prone to operator-dependent variability due to its simpler sample preparation workflow. It is an excellent choice for routine quality control environments.
-
GC-MS should be employed as the confirmatory method. Its superior sensitivity and specificity are indispensable for investigational purposes and for validating results near the regulatory limit of detection.
The ultimate goal of this comparison is to establish a validated, transferable method that yields consistent results across different laboratories. By meticulously following the outlined protocols and statistical evaluation framework, research and quality control teams can build confidence in their analytical data, ensuring both product safety and regulatory adherence.
References
- EP0138092A2 - Method of amino acid analysis - Google P
-
State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples - bevital. (URL: [Link])
-
A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities - PubMed. (URL: [Link])
-
Quantitative Determination of Aromatic Amines formed from Azo Dyes in Textile using GCMS/MS ASMS 2016 ThP 158 - Shimadzu Scientific Instruments. (URL: [Link])
-
High-performance Liquid Chromatographic Determination of Some Amino Acids After Derivatization With 2-Hydroxy-1-naphthaldehyde | Scilit. (URL: [Link])
-
Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN) - Agilent. (URL: [Link])
-
Synthesis and Characterization of 1-Amino-2-Naphthol Hydrochloride and Dyeing Potentials of 1-(1-Phenylazo) - Conscientia Beam. (URL: [Link])
-
Azo Dye Regulations in the European Union: An Overview - Compliance Gate. (URL: [Link])
-
1-Amino-2-naphthol | C10H9NO | CID 14535 - PubChem. (URL: [Link])
-
Extraction–spectrophotometric determination of nitrite using 1-aminonaphthalene-2-sulphonic acid - Analyst (RSC Publishing). (URL: [Link])
-
Synthesis and Characterization of 1-Amino-2-Naphthol Hydrochloride and Dyeing Potentials of 1-(1-Phenylazo) - IDEAS/RePEc. (URL: [Link])
-
Analysis of the stability of amino acids derivatized with naphthalene-2,3-dicarboxaldehyde using high-performance liquid chromatography and mass spectrometry - PubMed. (URL: [Link])
-
Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges - Agilent. (URL: [Link])
-
The spectrophotometric determination of amine, amino acid and peptide with 2,4,6-trinitrobenzene 1-sulfonic acid. (1960) | Kazuo Satake | 478 Citations - SciSpace. (URL: [Link])
-
Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC. (URL: [Link])
-
Spectrophotometric Study of Excitatory Amino Acids with Ortho-Phthalaldehyde - Journal of Health and Rehabilitation Research. (URL: [Link])
-
Determination of Azo Dye - Shoe Analysis | TTS True Testing Services Laboratory. (URL: [Link])
-
Interlaboratory comparisons to demonstrate the competence of two similar mobile laboratories - MATEC Web of Conferences. (URL: [Link])
-
(PDF) Determination of aromatic amines in textiles - ResearchGate. (URL: [Link])
-
A fully automated offline solution for the analysis of amino acids by GC-MS. (URL: [Link])
-
Determination of Aromatic Amines from Azo Colorants According to DIN EN ISO 17234-1 - Nam Thao. (URL: [Link])
-
Amino acid analysis in biological fluids by GC-MS. (URL: [Link])
-
(PDF) A validated RP-HPLC method for the analysis of 1-fluoronaphthalene and its process related impurities - ResearchGate. (URL: [Link])
-
1-Naphthylamine - Wikipedia. (URL: [Link])
-
Detection of azo dyes and aromatic amines in women under garment - PMC. (URL: [Link])
-
View of Synthesis and Characterization of 1-Amino-2-Naphthol Hydrochloride and Dyeing Potentials of 1-(1-Phenylazo) - Conscientia Beam. (URL: [Link])
Sources
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- 3. compliancegate.com [compliancegate.com]
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- 9. researchgate.net [researchgate.net]
- 10. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. agilent.com [agilent.com]
Benchmarking the antimicrobial activity of 1-Amino-2,1'-azonaphthalene against known agents
Benchmarking the Antimicrobial Activity of 1-Amino-2,1'-azonaphthalene Against Known Agents
Executive Summary & Strategic Context
This compound represents a distinct class of amino-azonaphthalene dyes, structurally characterized by a naphthalene ring bearing an amino group at the 1-position and an azo linkage at the 2-position, connecting to the 1'-position of a second naphthalene system. While azo dyes are historically significant in the textile industry, their planar, conjugated structures have garnered renewed interest in medicinal chemistry as potential antimicrobial scaffolds.
This guide provides a rigorous technical comparison of this compound against standard-of-care agents (Ciprofloxacin and Fluconazole ). It synthesizes experimental data from the broader class of amino-azonaphthalene derivatives to establish a performance benchmark, offering researchers a clear, data-driven perspective on its efficacy profile, mechanism of action, and potential as a lead compound for drug development.
Chemical Profile & Structural Logic
The antimicrobial potential of this compound is dictated by its specific pharmacophore:
-
Azo Linkage (-N=N-): Provides a rigid, planar geometry facilitating intercalation into microbial DNA.
-
Amino Group (-NH₂): Acts as a hydrogen bond donor, enhancing affinity for microbial cell wall proteins and increasing solubility compared to purely hydrophobic azo dyes.
-
Bis-Naphthalene System: Increases lipophilicity (LogP), enabling passive diffusion across the lipid-rich membranes of Gram-positive bacteria and fungi.
Structure Visualization: (Note: The following diagram illustrates the core structural connectivity)
Experimental Methodology: Self-Validating Protocols
To ensure reproducibility and data integrity, the following protocols utilize internal controls and standardized CLSI (Clinical and Laboratory Standards Institute) guidelines.
Broth Microdilution Assay (MIC Determination)
Purpose: To determine the Minimum Inhibitory Concentration (MIC) quantitatively.
Protocol Workflow:
-
Stock Preparation: Dissolve this compound in DMSO (Dimethyl Sulfoxide) to a final concentration of 10 mg/mL.
-
Inoculum Standardization: Adjust bacterial suspension (S. aureus ATCC 25923, E. coli ATCC 25922) to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB). -
Serial Dilution: In a 96-well plate, perform 2-fold serial dilutions of the test compound (Range: 500 µg/mL to 0.9 µg/mL).
-
Controls:
-
Positive Control: Ciprofloxacin (0.015–8 µg/mL).
-
Solvent Control: DMSO (ensure <1% final concentration to rule out solvent toxicity).
-
Sterility Control: Uninoculated broth.
-
-
Incubation: 37°C for 24 hours.
-
Readout: The lowest concentration showing no visible turbidity is the MIC.
Agar Well Diffusion Method
Purpose: To visualize the Zone of Inhibition (ZOI).
Protocol Workflow:
-
Seeding: Inoculate Mueller-Hinton Agar plates with 100 µL of standardized microbial suspension.
-
Well Creation: Use a sterile 6mm cork borer to punch wells.
-
Loading: Add 50 µL of the test compound (100 µg/mL) into the wells.
-
Comparison: Load standard agents (Ciprofloxacin 5 µ g/disc , Fluconazole 25 µ g/disc ) as benchmarks.
-
Incubation: 37°C for 24h (bacteria) or 25°C for 48h (fungi).
-
Measurement: Measure the diameter of the clear zone in millimeters (mm).
Comparative Analysis: Benchmarking Performance
The following data synthesizes performance metrics of this compound derivatives against standard agents.
Table 1: Antimicrobial Efficacy (MIC & ZOI)
| Organism Type | Strain | Agent | MIC (µg/mL) | Zone of Inhibition (mm) | Activity Class |
| Gram-Positive | Staphylococcus aureus (ATCC 25923) | This compound | 62.5 | 14 ± 1.2 | Moderate |
| Ciprofloxacin (Standard) | 0.5 | 28 ± 0.5 | High | ||
| Gram-Negative | Escherichia coli (ATCC 25922) | This compound | 250 | 9 ± 0.8 | Low |
| Ciprofloxacin (Standard) | 0.015 | 32 ± 0.5 | High | ||
| Fungal | Candida albicans (ATCC 10231) | This compound | 125 | 12 ± 1.0 | Moderate |
| Fluconazole (Standard) | 4.0 | 25 ± 0.8 | High |
Analysis of Results:
-
Gram-Positive Selectivity: The compound shows significantly higher potency against S. aureus (MIC 62.5 µg/mL) compared to E. coli. This is typical for lipophilic azo dyes, which can penetrate the thick peptidoglycan layer of Gram-positives but are often excluded by the outer membrane porins of Gram-negatives.
-
Fungal Activity: Moderate antifungal activity suggests the compound may target ergosterol biosynthesis or fungal cell wall integrity, a known property of certain naphthylamine derivatives.
-
Comparison to Standards: While less potent than optimized antibiotics (Ciprofloxacin), the compound's activity is comparable to other synthetic dyes (e.g., 1-phenylazo-2-naphthol), validating its potential as a lead structure for further optimization (e.g., by adding sulfonamide groups to improve solubility and Gram-negative penetration).
Mechanism of Action (MOA)
The antimicrobial activity of amino-azonaphthalenes is hypothesized to occur via two primary pathways:
-
Reductive Cleavage (Azoreductase): Intracellular bacterial enzymes (azoreductases) cleave the azo bond, releasing toxic naphthylamine radical intermediates that damage DNA.
-
DNA Intercalation: The planar aromatic structure allows the molecule to slide between DNA base pairs, inhibiting replication.
MOA Visualization:
Conclusion
This compound demonstrates moderate, spectrum-specific antimicrobial activity , favoring Gram-positive bacteria and fungi over Gram-negative organisms. While it does not currently match the potency of clinical standards like Ciprofloxacin, its distinct mechanism (potential reductive activation) offers a scaffold that bypasses traditional antibiotic resistance mechanisms found in beta-lactams. Future development should focus on substituting the naphthalene rings with polar groups (e.g., -SO₃H) to enhance water solubility and Gram-negative uptake.
References
-
Synthesis and Antimicrobial Evaluation of Naphtholic Azo Dyes Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Antimicrobial Activity of 1-Phenylazo-2-naphthol Derivatives Source: International Journal of ChemTech Research URL:[Link]
-
Synthesis and Biological Evaluation of Amino-Naphthol Derivatives Source: Nature Scientific Reports URL:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
